2,6-Dibromo-4-methyl-3-nitroaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-4-methyl-3-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2O2/c1-3-2-4(8)6(10)5(9)7(3)11(12)13/h2H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJZDAXQMSBASS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])Br)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201279381 | |
| Record name | 2,6-Dibromo-4-methyl-3-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117824-54-1 | |
| Record name | 2,6-Dibromo-4-methyl-3-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117824-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromo-4-methyl-3-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2,6-Dibromo-4-methyl-3-nitroaniline (CAS 117824-54-1): A Versatile Scaffold for Chemical Innovation
Abstract
This technical guide provides an in-depth analysis of 2,6-Dibromo-4-methyl-3-nitroaniline, a polysubstituted aromatic amine with significant potential as a versatile intermediate in synthetic organic chemistry. The strategic placement of bromo, methyl, and nitro functionalities on the aniline core offers multiple reaction vectors, making it a valuable building block for the development of complex molecular architectures. This document details its physicochemical properties, proposes a logical synthetic pathway with a detailed experimental protocol, and provides a predictive analysis of its spectroscopic signature. Furthermore, we explore its potential applications, particularly in the realm of medicinal chemistry and drug discovery, by drawing parallels with structurally related compounds. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural features for advanced scientific applications.
Introduction: A Molecule of Strategic Importance
This compound (CAS 117824-54-1) is a highly functionalized aromatic compound. Its structure is characterized by an aniline core substituted with two bromine atoms ortho to the amino group, a nitro group meta to the amine, and a methyl group in the para position. This precise arrangement of electron-withdrawing (bromo, nitro) and electron-donating (amino, methyl) groups creates a unique electronic and steric environment, bestowing upon it significant potential as a chemical intermediate.
While its direct applications are not yet extensively documented in peer-reviewed literature, its utility can be inferred from the well-established chemistry of its structural analogs, such as 2,6-dibromo-4-nitroaniline. These related compounds serve as crucial scaffolds in the synthesis of bioactive molecules, including NMDA receptor antagonists and potential antimicrobial agents.[1] The presence of the additional methyl group and the altered position of the nitro group in the target compound provide chemists with opportunities to fine-tune steric hindrance, solubility, and electronic properties, thereby enabling the generation of novel compound libraries for drug discovery programs.
Physicochemical and Safety Profile
A clear understanding of a compound's physical properties and safety hazards is foundational to its successful application in a laboratory setting. The key data for this compound is summarized below.
Key Properties
| Property | Value | Source |
| CAS Number | 117824-54-1 | Oakwood Chemical[2] |
| Molecular Formula | C₇H₆Br₂N₂O₂ | Oakwood Chemical[2] |
| Molecular Weight | 309.95 g/mol | Oakwood Chemical[2] |
| MDL Number | MFCD09260847 | Oakwood Chemical[2] |
| Purity | ≥98% (Typical) | Oakwood Chemical[2] |
| Appearance | Yellow Powder/Solid (Predicted) | [3] |
Safety and Handling
This compound is classified as hazardous and must be handled with appropriate precautions in a well-ventilated area, such as a fume hood.[2]
| Hazard Type | GHS Hazard Statement | Precautionary Codes | Source |
| Acute Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312 | Oakwood Chemical[2] |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 | Oakwood Chemical[2] |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | Oakwood Chemical[2] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 | Oakwood Chemical[2] |
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or face shield (EN 166).[3]
-
Hand Protection: Compatible protective gloves (e.g., Nitrile rubber).
-
Skin and Body Protection: Laboratory coat, long-sleeved clothing.[3]
-
Respiratory Protection: Required when dusts are generated. Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4]
Synthesis and Purification
While specific literature detailing the synthesis of this compound is scarce, a robust synthetic route can be logically designed starting from the commercially available precursor, 2,6-Dibromo-4-methylaniline (CAS 6968-24-7). The key transformation is the regioselective nitration at the C3 position. The two bulky bromine atoms flanking the amino group provide significant steric hindrance, directing the incoming electrophile (nitronium ion, NO₂⁺) to the less hindered C3 position, which is also activated by the amino and methyl groups.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system based on established chemical principles. The success of the reaction is confirmed by monitoring the consumption of the starting material via Thin Layer Chromatography (TLC) and characterizing the final product.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 5 mL) and cool the flask to 0-5 °C in an ice-salt bath.
-
Causality: The use of a strong acid protonates the nitrating agent, generating the highly electrophilic nitronium ion (NO₂⁺). The low temperature is critical to control the exothermic reaction and prevent over-nitration or side reactions.
-
-
Substrate Addition: Slowly add 2,6-Dibromo-4-methylaniline (1.0 g, 3.77 mmol) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until a homogeneous solution or suspension is formed.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (HNO₃, 0.26 mL, approx. 4.15 mmol) to concentrated sulfuric acid (2 mL) while cooling in an ice bath.
-
Nitration Reaction: Add the nitrating mixture dropwise from the dropping funnel to the aniline solution over 30 minutes, maintaining the internal temperature at 0-5 °C.
-
Causality: A slow, controlled addition of the nitrating agent is essential to maintain regioselectivity and ensure a safe reaction. The steric hindrance from the ortho-bromine atoms is the primary directing factor for nitration at the C3 position.
-
-
Reaction Monitoring & Quenching: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). Once the starting material is consumed, slowly pour the reaction mixture onto crushed ice (approx. 50 g) with vigorous stirring.
-
Causality: Quenching on ice precipitates the organic product, which is insoluble in the aqueous acidic medium, and safely dilutes the strong acid.
-
-
Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. The following table outlines the predicted data based on the molecule's structure.
| Technique | Predicted Data and Rationale |
| ¹H NMR | ~7.9-8.2 ppm (s, 1H): Aromatic proton at C5, deshielded by the adjacent nitro group and bromine atom. Expected to be a singlet due to the absence of adjacent protons. ~4.5-5.5 ppm (br s, 2H): Amine (-NH₂) protons. The chemical shift can vary, and the peak is often broad. ~2.4 ppm (s, 3H): Methyl (-CH₃) protons. Expected to be a singlet. |
| ¹³C NMR | ~145-150 ppm: C4-CH₃. ~140-145 ppm: C2/C6-Br. ~135-140 ppm: C3-NO₂. ~125-130 ppm: C5. ~115-120 ppm: C1-NH₂. ~20-25 ppm: -CH₃ carbon. |
| IR (Infrared) | 3350-3500 cm⁻¹: N-H stretching (two bands for primary amine). 2850-3000 cm⁻¹: C-H stretching (aromatic and aliphatic). 1520-1560 cm⁻¹ & 1340-1380 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group. 550-650 cm⁻¹: C-Br stretching. |
| MS (Mass Spec) | Molecular Ion (M⁺): A characteristic isotopic pattern for two bromine atoms at m/z ~308, 310, 312. |
Reactivity and Potential Applications in Drug Development
The true value of this compound lies in its potential as a versatile scaffold for building diverse molecular libraries. Each functional group serves as a handle for further chemical modification.
Caption: Potential derivatization pathways for generating novel chemical entities.
-
Amine Group Modifications: The primary amine is a potent nucleophile, readily undergoing acylation to form amides or sulfonamides, which are common motifs in bioactive compounds.[1]
-
Palladium-Catalyzed Cross-Coupling: The two bromine atoms are ideal handles for modern cross-coupling reactions. Suzuki or Stille couplings can be employed to form new carbon-carbon bonds, introducing aryl or alkyl groups. Buchwald-Hartwig amination can be used to form carbon-nitrogen bonds, further expanding structural diversity.
-
Nitro Group Reduction: The nitro group can be selectively reduced to an amine, yielding a diamino-substituted scaffold. This new amino group provides an additional site for derivatization, orthogonal to the original amine, enabling the synthesis of complex heterocyclic systems.
Given that nitro-containing compounds exhibit a wide spectrum of biological activities, including antibacterial and anticancer properties, this scaffold is a promising starting point for medicinal chemistry campaigns.[5][6] The strategic functionalization of this core could lead to the discovery of novel kinase inhibitors, NMDA receptor modulators, or antimicrobial agents.[1][7]
Conclusion
This compound represents a largely untapped but highly valuable chemical intermediate. Its polysubstituted nature provides a robust platform for generating complex and diverse molecular architectures. While its direct synthesis and applications require further exploration, the logical pathways for its preparation and derivatization are clear. This guide provides the foundational knowledge—from physicochemical properties and safety to proposed synthesis and potential applications—to empower researchers and drug development professionals to unlock the full potential of this promising molecular scaffold.
References
- Application Notes and Protocols for the Derivatization of 2,6-Dibromo-4-nitroaniline in Medicinal Chemistry. (2025). Benchchem.
- 2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2 | CID 13231. PubChem.
- SAFETY DATA SHEET - 2,6-Dibromo-4-nitroaniline. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET - 4-Methyl-3-nitroaniline. Fisher Scientific.
- This compound. Oakwood Chemical.
- SAFETY DATA SHEET - 2,6-Dibromo-4-methylaniline. (2025). Fisher Scientific.
- SAFETY DATA SHEET - 4-Nitroaniline. TCI Chemicals.
- 2,6-Dibromo-4-nitroaniline ≥ 97. Sigma-Aldrich.
- Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Publishing.
- 2,6-Dibromo-4-nitroaniline synthesis. ChemicalBook.
- Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt. (Patent). Google Patents.
- 2,6-Dibromo-4-nitroaniline(827-94-1) 1H NMR spectrum. ChemicalBook.
- 2,6-Dibromo-4-methylaniline. (2022). ResearchGate.
- 2,6-Dibromo-3-methyl-4-nitroanisole. (2018). SIELC Technologies.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC.
- N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery. (2025). Benchchem.
- Synthesis and biological evaluation of new 3,4-dihydro-2H-1,4-benzoxazine derivatives as potential antitumor agents. (2024). Bioorganic & Medicinal Chemistry.
- Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers Research Topic.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound [oakwoodchemical.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. digibug.ugr.es [digibug.ugr.es]
An In-depth Technical Guide to 2,6-Dibromo-4-methyl-3-nitrobenzenamine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,6-dibromo-4-methyl-3-nitrobenzenamine, a polysubstituted aniline with potential applications in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document outlines a proposed synthetic pathway and predicted physicochemical and spectroscopic properties based on established chemical principles and data from structurally related molecules.
Introduction
2,6-Dibromo-4-methyl-3-nitrobenzenamine (CAS No. 117824-54-1) is an aromatic amine characterized by a benzene ring substituted with two bromine atoms, a methyl group, and a nitro group. The strategic placement of these functional groups—two bulky bromine atoms ortho to the amino group, a nitro group meta to the amine, and a methyl group para to the amine—renders it a unique building block for organic synthesis. The electron-withdrawing nature of the nitro and bromo groups, combined with the electron-donating effect of the amino and methyl groups, creates a distinct electronic environment within the molecule, influencing its reactivity and potential utility.
While direct applications of 2,6-dibromo-4-methyl-3-nitrobenzenamine are not extensively documented in peer-reviewed literature, its structural motifs are present in compounds of interest in medicinal chemistry and materials science. Polysubstituted anilines are valuable scaffolds for the development of novel pharmaceuticals and functional materials, including high-performance organic pigments.[1] The presence of multiple reactive sites allows for diverse chemical modifications, enabling the synthesis of complex molecular architectures.
Physicochemical Properties
| Property | Predicted Value | Source/Basis for Prediction |
| Molecular Formula | C7H6Br2N2O2 | [2] |
| Molecular Weight | 309.95 g/mol | [2] |
| Appearance | Yellow to orange crystalline solid | Based on related nitroanilines[3] |
| Melting Point | Expected to be in the range of 70-80 °C | Based on the melting point of 2,6-dibromo-4-methylaniline (70.5-76.5 °C)[4] |
| Solubility | Likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone; sparingly soluble in non-polar solvents like hexane; and poorly soluble in water. | General solubility of substituted anilines |
| CAS Number | 117824-54-1 | [2] |
Proposed Synthesis
A specific, validated synthesis protocol for 2,6-dibromo-4-methyl-3-nitrobenzenamine is not currently published. However, a plausible and scientifically sound synthetic route can be proposed based on the bromination of the readily available precursor, 4-methyl-3-nitroaniline. The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. The two open ortho positions to the amino group are the most likely sites for bromination.
Synthetic Workflow
Caption: Proposed synthesis of 2,6-dibromo-4-methyl-3-nitrobenzenamine.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a suggested method and may require optimization.
Materials:
-
4-Methyl-3-nitroaniline
-
Bromine
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (10% w/v)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane or Ethyl acetate for extraction
-
Hexane for recrystallization
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas trap (to absorb HBr fumes), dissolve 4-methyl-3-nitroaniline (1.0 equivalent) in glacial acetic acid.
-
Bromination: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of bromine (2.0-2.2 equivalents) in glacial acetic acid via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing a stirred solution of 10% sodium thiosulfate to quench the excess bromine.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield 2,6-dibromo-4-methyl-3-nitrobenzenamine as a solid.
Causality behind Experimental Choices:
-
Solvent: Glacial acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the aniline derivative and can help to moderate the reactivity of bromine.
-
Temperature Control: The initial cooling of the reaction mixture is crucial to control the exothermic nature of the bromination and to minimize the formation of potential byproducts.
-
Stoichiometry: A slight excess of bromine may be required to ensure complete dibromination of the starting material.
-
Quenching and Neutralization: The use of sodium thiosulfate is essential to safely neutralize any unreacted bromine. Subsequent neutralization with sodium bicarbonate removes the acetic acid and any HBr formed during the reaction.
Spectroscopic Characterization (Predicted)
Direct experimental spectroscopic data for 2,6-dibromo-4-methyl-3-nitrobenzenamine is not widely available. The following are predicted spectral characteristics based on data from structurally similar compounds, such as 2,6-dibromo-4-nitroaniline and 2,6-dibromo-4-methylaniline.[3][5]
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.
-
Aromatic Proton: A singlet for the proton at the C5 position is expected. Its chemical shift would be influenced by the ortho nitro group and the para methyl group.
-
Methyl Protons: A singlet for the three protons of the methyl group at the C4 position.
-
Amine Protons: A broad singlet for the two protons of the amino group. The chemical shift of this peak can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information about the carbon framework.
-
Quaternary Carbons: Signals for the carbons bearing the bromo, nitro, amino, and methyl groups (C1, C2, C3, C4, and C6).
-
Aromatic CH: A signal for the carbon atom bonded to the single aromatic proton (C5).
-
Methyl Carbon: A signal for the carbon of the methyl group.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.
-
N-O Stretching: Strong asymmetric and symmetric stretching bands for the nitro group are expected in the regions of 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.
-
C=C Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
-
C-N Stretching: A band in the 1250-1350 cm⁻¹ region.
-
C-Br Stretching: A band in the lower frequency region, typically below 700 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M+): A prominent molecular ion peak is expected at m/z corresponding to the molecular weight of 309.95. The isotopic pattern of this peak will be characteristic of a molecule containing two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br), showing a distinctive M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1.
-
Fragmentation: Fragmentation may involve the loss of the nitro group (NO₂), bromine atoms (Br), and potentially the methyl group (CH₃).
Potential Applications in Research and Development
Given its structure, 2,6-dibromo-4-methyl-3-nitrobenzenamine holds potential as a versatile intermediate in several areas of chemical research and development.
Medicinal Chemistry
The polysubstituted aniline core is a common scaffold in many biologically active compounds. The functional groups on 2,6-dibromo-4-methyl-3-nitrobenzenamine offer multiple points for derivatization to create libraries of novel compounds for drug discovery programs.
-
Amide and Sulfonamide Synthesis: The amino group can be readily acylated or sulfonylated to introduce a wide range of substituents, which can modulate the compound's physicochemical properties and biological activity.
-
Heterocycle Synthesis: The amino and nitro groups can be utilized in cyclization reactions to form various heterocyclic systems, which are prevalent in pharmaceuticals.
-
Cross-Coupling Reactions: The bromine atoms can serve as handles for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkynyl groups.
Materials Science
Aromatic amines and nitro compounds are important precursors in the synthesis of dyes and pigments. The specific substitution pattern of 2,6-dibromo-4-methyl-3-nitrobenzenamine could be exploited to develop novel colorants with specific properties.[1] The bromine atoms can also be used to introduce functionalities that enhance properties such as thermal stability or lightfastness.
Safety and Handling
2,6-Dibromo-4-methyl-3-nitrobenzenamine should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: Based on similar compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2,6-Dibromo-4-methyl-3-nitrobenzenamine is a chemical compound with a unique substitution pattern that suggests its potential as a valuable building block in organic synthesis. While detailed experimental data is currently scarce, this guide provides a scientifically grounded framework for its synthesis, predicted properties, and potential applications. As research in medicinal chemistry and materials science continues to evolve, the utility of such versatile intermediates is likely to be further explored, paving the way for the development of novel molecules with significant scientific and commercial value.
References
- CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt. (URL not available)
- Krishnakumar, V., & Balachandran, V. (2005). FTIR and FT-Raman spectra, vibrational assignments and density functional theory calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(8), 1811-1819.
-
PubChem. 2,6-Dibromo-4-nitroaniline. ([Link])
-
Thieme. A Practical Procedure for Regioselective Bromination of Anilines. ([Link])
-
SIELC Technologies. 2,6-Dibromo-3-methyl-4-nitroanisole. ([Link])
- Brihi, O., et al. (2022). 2,6-Dibromo-4-methylaniline.
- S. Azhagiri, et al. (2014). Molecular structure, FT-IR and FT-Raman spectra and HOMO-LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 63-73.
-
Oakwood Chemical. 2,6-Dibromo-4-methyl-3-nitroaniline. ([Link])
-
Georganics. 2,6-Dibromo-3-methyl-4-nitrophenol. ([Link])
- The Role of 2,6-Dibromo-4-nitroaniline in Organic Pigment Synthesis. (URL not available)
-
ResearchGate. 2,6-Dibromo-4-methylaniline. ([Link])
-
Royal Society of Chemistry. Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor. ([Link])
-
NIST. 2,6-Dibromo-4-methylaniline. ([Link])
- CN101671266B - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt. (URL not available)
-
PrepChem.com. Preparation of 4-methyl-3-nitroaniline. ([Link])
- CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline. (URL not available)
-
Wikidata. 2,6-dibromo-4-nitroaniline. ([Link])
-
PubChem. 4-Methyl-3-nitroaniline. ([Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound [oakwoodchemical.com]
- 3. 2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2 | CID 13231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dibromo-4-methylaniline, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 2,6-Dibromo-4-methylaniline [webbook.nist.gov]
Technical Guide: Properties and Engineering of Polysubstituted Nitroaniline Derivatives
Part 1: Executive Summary – The "Push-Pull" Scaffold
Polysubstituted nitroanilines represent a class of donor-acceptor (
This guide moves beyond standard textbook definitions to explore the structural dynamics, synthetic shortcuts, and critical applications of these derivatives in drug discovery and photonics.
Part 2: Structural Dynamics & Electronic Properties
The Donor-Acceptor Architecture (NLO Properties)
The defining feature of nitroanilines is the intramolecular charge transfer (ICT). In polysubstituted derivatives (e.g., 2,4-dinitroaniline), the benzene ring acts as a conductive bridge.
-
The Mechanism: Upon excitation, electron density shifts from the amino donor to the nitro acceptor.
-
Hyperpolarizability: This large change in dipole moment results in high first hyperpolarizability (
), making these materials candidates for Second Harmonic Generation (SHG). -
Symmetry Breaking: While p-nitroaniline is centrosymmetric (canceling SHG in bulk crystals), polysubstitution (e.g., 2-methyl-4-nitroaniline, MNA) disrupts this symmetry, optimizing macroscopic NLO response.
Intramolecular Hydrogen Bonding (The Chelate Effect)
In ortho-substituted nitroanilines, a planar six-membered pseudocycle forms between an amino hydrogen and a nitro oxygen.
-
NMR Signature: This "locked" proton appears significantly downfield (
ppm) compared to the free amino proton due to deshielding. -
Thermodynamic Consequence: This bond reduces the basicity of the amine and increases lipophilicity (
) by masking the polar N-H bond, facilitating membrane permeability in drug candidates.
Basicity Modulation
Polysubstitution creates an "electronic sink." The
| Derivative | Electronic Effect | |
| Aniline | 4.6 | Standard Resonance |
| p-Nitroaniline | 1.0 | Strong Mesomeric (-M) |
| o-Nitroaniline | -0.26 | -M + Steric/IMHB |
| 2,4-Dinitroaniline | -4.4 | Synergistic Deactivation |
Part 3: Synthetic Pathways
The synthesis of polysubstituted nitroanilines rarely proceeds via direct nitration of aniline due to oxidation risks. The industry standard is Nucleophilic Aromatic Substitution (
The Mechanism (Addition-Elimination)
The presence of nitro groups ortho or para to a leaving group (usually Halogen) activates the ring for nucleophilic attack. This is the basis of "Sanger’s Reagent" (1-fluoro-2,4-dinitrobenzene).
Mechanism Visualization: The reaction proceeds through a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .[1]
Regioselectivity Rules
-
Leaving Group Lability:
. Fluorine is the best leaving group in because the highly electronegative F stabilizes the transition state leading to the Meisenheimer complex. -
Site Selectivity: Nucleophiles attack the position most activated by ortho/para nitro groups. In 2,4-dichloro-1-nitrobenzene, the chlorine ortho to the nitro group is preferentially displaced.
Part 4: Pharmaceutical Applications[2][3][4][5]
Benzimidazole Synthesis
o-Nitroanilines are critical precursors for benzimidazoles, a privileged pharmacophore found in anthelmintics (Albendazole) and proton pump inhibitors (Omeprazole).
-
Workflow:
to install the amine Reduction of to Cyclization with carboxylic acids/aldehydes.
Biological Activity
Polysubstituted nitroanilines exhibit direct cytotoxicity.
-
Mechanism: They can act as hypoxic cell radiosensitizers. The nitro group is enzymatically reduced to a hydroxylamine or amine in hypoxic tumor environments, becoming a DNA-alkylating agent.
-
Toxicity Warning: Many dinitroanilines are uncouplers of oxidative phosphorylation (similar to 2,4-DNP).
Part 5: Experimental Protocols
Protocol A: Synthesis of N-Benzyl-2,4-dinitroaniline via
A robust, self-validating protocol for functionalizing the nitroaniline core.
Reagents:
-
1-Chloro-2,4-dinitrobenzene (2.02 g, 10 mmol)
-
Benzylamine (2.2 mL, 20 mmol) [Note: Excess acts as base scavenger]
-
Ethanol (Absolute, 20 mL)
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-chloro-2,4-dinitrobenzene in 15 mL of ethanol. The solution will be pale yellow.[2]
-
Addition: Add benzylamine dropwise over 5 minutes.
-
Observation: The solution will turn deep yellow/orange immediately (formation of the charge-transfer complex) and exotherm slightly.
-
-
Reflux: Attach a reflux condenser and heat the mixture to mild reflux (
) for 1 hour.-
Validation Point: Spot on TLC (Silica, 20% EtOAc/Hexane). Starting material (
) should disappear; product ( ) appears as a bright yellow spot.
-
-
Precipitation: Cool the mixture to room temperature, then place in an ice bath for 20 minutes. The product will crystallize as bright yellow needles.
-
Filtration: Filter the solid under vacuum. Wash the cake with cold water (
) to remove benzylammonium chloride salt, then with cold ethanol ( ). -
Characterization:
-
Yield: Expect 85-95%.
-
Melting Point:
. -
NMR Validation: Look for the disappearance of the doublet at
7.8 (H-6 of starting material) and appearance of the NH broad singlet at 8.9.
-
Protocol B: Spectroscopic Assessment of Intramolecular H-Bonding
Method:
-
Prepare a 0.1 M solution of the o-nitroaniline derivative in
. -
Acquire spectra at concentrations: 0.1 M, 0.05 M, 0.01 M.
-
Interpretation:
-
If the NH peak chemical shift (
) remains constant upon dilution, the H-bond is Intramolecular . -
If
shifts upfield (lower ppm) upon dilution, the H-bond is Intermolecular .
-
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
- Chemla, D. S., & Zyss, J. (1987). Nonlinear Optical Properties of Organic Molecules and Crystals. Academic Press. (Foundational text on NLO properties of nitroanilines).
-
Palmer, B. D., et al. (1992). Hypoxia-selective antitumor agents.[3] 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells.[3] Journal of Medicinal Chemistry, 35(17), 3214-3222.[3] Link
-
Parimala Someswar, G. (1988). A Study of Intramolecular Hydrogen Bonding in o-Nitroaniline. Indian Journal of Pure & Applied Physics. Link
-
BenchChem Technical Support. (2025). The Biological Activity of Nitroaniline Derivatives: A Technical Guide. Link
-
Abraham, M. H., et al. (2020). The assessment of intramolecular hydrogen bonding in ortho-substituted anilines by an NMR method.[4] Journal of Molecular Liquids. Link
Sources
- 1. youtube.com [youtube.com]
- 2. US4102927A - Process for the preparation of 2,4-dinitroaniline - Google Patents [patents.google.com]
- 3. Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [bradscholars.brad.ac.uk]
Solubility Profile and Solvent Selection for 2,6-Dibromo-4-methyl-3-nitroaniline
This guide provides a technical analysis of the solubility profile for 2,6-Dibromo-4-methyl-3-nitroaniline , structured for researchers and process chemists.[1]
CAS: 117824-54-1 | Formula: C
Executive Summary
This compound is a highly functionalized aromatic amine used primarily as an intermediate in the synthesis of disperse dyes and pharmaceutical pharmacophores.[1] Its solubility behavior is governed by the competition between its hydrophobic halogenated core and its polar functional groups (nitro/amine).[1]
Key Solubility Characteristics:
-
Hydrophobicity: The presence of two bromine atoms and a methyl group significantly reduces water solubility compared to the parent aniline.
-
Polarity: The nitro and amino groups facilitate solubility in polar aprotic solvents (DMSO, DMF) and medium-polarity protic solvents (hot ethanol, acetic acid).[1]
-
Recrystallization: Analogous structural data suggests Ethanol or Acetic Acid are the optimal solvents for purification via recrystallization.
Physicochemical Analysis & Solubility Landscape
Note: Direct empirical solubility tables for this specific isomer are rare in open literature.[1] The data below is derived from structure-property relationships (SPR) and validated against the structural analog 2,6-Dibromo-4-nitroaniline (CAS 827-94-1).
Structural Impact on Solvation
| Feature | Effect on Solubility |
| Amino Group (-NH | H-bond donor.[1] Enhances solubility in alcohols and acidic media (via protonation).[1] |
| Nitro Group (-NO | H-bond acceptor.[1] Increases polarity, favoring dipolar aprotic solvents (DMSO, DMF).[1] |
| Bromine Atoms (-Br) | Lipophilic.[1] Reduces water solubility; enhances solubility in chlorinated solvents (DCM, Chloroform).[1] |
| Methyl Group (-CH | Lipophilic.[1] Slightly reduces solubility in polar solvents compared to the non-methylated analog.[1] |
Predicted Solubility Classifications
| Solvent Class | Representative Solvents | Predicted Solubility | Application |
| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Stock solutions, reaction media.[1] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | Recrystallization (High solubility at boiling, low at RT).[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Extraction, chromatography.[1] |
| Esters/Ketones | Ethyl Acetate, Acetone | Good | General processing, washing.[1] |
| Hydrocarbons | Hexane, Toluene | Low to Poor | Anti-solvents for precipitation. |
| Aqueous | Water, Buffer (pH 7) | Insoluble (<0.1 mg/mL) | Wash phase to remove inorganic salts.[1] |
Experimental Protocols
To validate the exact solubility for your specific batch or process conditions, use the following standardized protocols.
Protocol A: Rapid Solubility Screening (Visual)
Objective: Quickly categorize solvents as Good, Moderate, or Poor.[1]
-
Weigh 10 mg of this compound into a 4 mL glass vial.
-
Add 100 µL of the test solvent.
-
Vortex for 30 seconds.
-
If dissolved: Solubility is >100 mg/mL (High).[1]
-
-
If undissolved, add solvent in 100 µL increments (up to 1 mL total), vortexing after each addition.
Protocol B: Quantitative Saturation (Gravimetric)
Objective: Determine precise saturation points (e.g., for formulation).[1]
-
Add excess solid to 5 mL of solvent in a sealed flask.
-
Agitate at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium.
-
Filter the supernatant through a 0.45 µm PTFE filter .
-
Evaporate a known volume of filtrate to dryness and weigh the residue.[1]
-
Calculation:
Visualization: Solvent Selection Workflow
The following diagram outlines the decision logic for selecting a solvent based on the intended application (Reaction vs. Purification).
Caption: Decision matrix for selecting the optimal solvent based on process requirements (Synthesis vs. Purification).
Recrystallization Strategy
For purification of crude this compound, the following solvent systems are recommended based on the behavior of the 4-nitro analog.
-
Ethanol (95%) :
-
Acetic Acid / Water :
Safety & Handling
-
Hazards: Like many halogenated nitroanilines, this compound is likely toxic if swallowed and a skin/eye irritant .[2][3]
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.
-
Waste: Dispose of all solvent waste as halogenated organic waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13231, 2,6-Dibromo-4-nitroaniline (Structural Analog).[1] Retrieved from .[1]
-
Oakwood Chemical. this compound Product Page (CAS 117824-54-1).[1] Retrieved from .[1]
-
Sigma-Aldrich. Safety Data Sheet for 2,6-Dibromo-4-nitroaniline (Analog).[1] Retrieved from .[1]
Sources
An In-depth Technical Guide to 4-amino-3,5-dibromo-2-nitrotoluene: Properties, Synthesis, and Potential Applications
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 4-amino-3,5-dibromo-2-nitrotoluene, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Due to its limited documentation in publicly available databases, this guide synthesizes information from related chemical structures to project its identifiers, physicochemical properties, and potential synthetic pathways. It further explores its prospective role in drug development, drawing parallels with other nitroaromatic and halogenated compounds. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this unique chemical entity.
Compound Identification and Characterization
| Identifier | Value | Source/Method |
| IUPAC Name | 4-Amino-3,5-dibromo-2-methyl-1-nitrobenzene | IUPAC Nomenclature Rules |
| Molecular Formula | C7H6Br2N2O2 | Elemental Composition |
| Molecular Weight | 310.94 g/mol | Calculation |
| Canonical SMILES | CC1=C(C(=C(C=C1N)Br)[O-])Br | Structure to SMILES Conversion |
| InChI Key | (Predicted) | Structure to InChI Conversion |
| CAS Number | Not assigned | Database Search |
Note: The absence of a dedicated CAS number suggests the compound is not widely commercialized or extensively studied. Researchers synthesizing this compound for the first time would be in a position to have it registered.
Physicochemical Properties (Predicted)
The physicochemical properties of 4-amino-3,5-dibromo-2-nitrotoluene can be estimated based on the contributions of its constituent functional groups: an amino group, two bromine atoms, a nitro group, and a methyl group on a benzene ring.
| Property | Predicted Value/Range | Rationale |
| Melting Point | High | The presence of polar functional groups (amino, nitro) and heavy bromine atoms leads to strong intermolecular forces (dipole-dipole, van der Waals), requiring significant energy to break the crystal lattice. Symmetrical substitution can also contribute to a higher melting point. |
| Boiling Point | High | Similar to the melting point, strong intermolecular forces will result in a high boiling point. |
| Solubility | Poor in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) | The hydrophobic benzene ring and bromine atoms dominate, leading to low aqueous solubility. The polar functional groups will allow for solubility in polar aprotic solvents. |
| pKa (Amino Group) | Lower than aniline | The electron-withdrawing effects of the two bromine atoms and the nitro group will decrease the basicity of the amino group. |
| LogP | High | The two bromine atoms and the toluene backbone contribute significantly to the lipophilicity of the molecule. |
Synthesis and Reaction Chemistry
The synthesis of 4-amino-3,5-dibromo-2-nitrotoluene would likely involve a multi-step process starting from a simpler toluene derivative. The regioselectivity of the substitutions is a critical consideration.
Proposed Synthetic Pathway
A plausible synthetic route could start from p-toluidine (4-aminotoluene).
Caption: Proposed synthetic workflow for 4-amino-3,5-dibromo-2-nitrotoluene.
Experimental Protocol: A Conceptual Framework
-
Protection of the Amino Group: The amino group of p-toluidine is highly activating and would interfere with subsequent electrophilic aromatic substitution reactions. Therefore, it should first be protected, for instance, by acetylation with acetic anhydride to form p-acetotoluidide. This moderates the activating effect and directs substituents to the ortho positions.
-
Bromination: The p-acetotoluidide can then undergo electrophilic bromination. The acetylamino group is an ortho, para-director. Since the para position is blocked, bromine atoms will be directed to the two ortho positions, yielding 3,5-dibromo-4-acetamidotoluene.
-
Nitration: The next step would be nitration using a mixture of nitric acid and sulfuric acid. The acetylamino group and the methyl group are both activating and ortho, para-directing, while the bromine atoms are deactivating but ortho, para-directing. The position ortho to the methyl group and meta to the acetylamino group (position 2) is sterically hindered and electronically favorable for nitration.
-
Deprotection: Finally, the acetyl group can be removed by acid or base hydrolysis to yield the target compound, 4-amino-3,5-dibromo-2-nitrotoluene.
Key Chemical Reactions
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reagents, such as Sn/HCl or catalytic hydrogenation. This would yield 2,6-dibromo-3-methyl-p-phenylenediamine, a potential building block for more complex molecules.
-
Diazotization of the Amino Group: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction).
Potential Applications in Drug Development
The structural motifs present in 4-amino-3,5-dibromo-2-nitrotoluene suggest several potential applications in drug discovery and development.
As a Scaffold for Bioactive Molecules
The presence of multiple functional groups allows for diverse chemical modifications, making it an attractive scaffold.
Caption: Potential applications of the core scaffold in medicinal chemistry.
Insights from Related Compounds
-
Nitroaromatic Compounds: Many nitroaromatic compounds exhibit antimicrobial and antiparasitic activity.[1] The nitro group can be reduced in hypoxic environments, such as those found in certain bacteria and tumors, to form reactive nitroso and hydroxylamine species that are cytotoxic.[2]
-
Halogenated Aromatic Compounds: Bromine atoms can enhance the lipophilicity of a molecule, improving its ability to cross cell membranes.[3] They can also participate in halogen bonding, a non-covalent interaction that can contribute to drug-receptor binding.
-
Substituted Anilines: The 4-amino-toluene (p-toluidine) core is found in various pharmaceuticals. The amino group provides a handle for further derivatization to modulate pharmacological properties.
Potential as a Kinase Inhibitor Scaffold
Many kinase inhibitors feature a substituted aromatic core that occupies the adenine-binding pocket of the enzyme. The diverse substitution pattern of 4-amino-3,5-dibromo-2-nitrotoluene could be exploited to design novel kinase inhibitors. The amino group can act as a hydrogen bond donor, while the other substituents can be modified to achieve selectivity and potency.
Safety and Handling
As with any novel chemical compound, 4-amino-3,5-dibromo-2-nitrotoluene should be handled with care in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
-
Toxicity: The toxicity of this compound has not been determined. However, nitroaromatic compounds are often toxic and mutagenic. Aromatic amines can also be toxic.
-
Reactivity: It may be sensitive to strong oxidizing and reducing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
While 4-amino-3,5-dibromo-2-nitrotoluene is not a well-documented compound, its structure suggests significant potential as a building block in medicinal chemistry and materials science. This guide provides a foundational understanding of its likely properties, a plausible synthetic approach, and a rationale for its potential applications, particularly in drug development. Further experimental investigation is warranted to fully characterize this promising molecule and unlock its potential.
References
- Kaur, M., Saini, C. K., & Kaur, A. (2021). SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-3, 5- DIBROMO- TOLUENE FROM P-TOLUIDINE. Journal of Applied Pharmaceutical Sciences and Research, 4(1), 13-18.
-
PubChem. (n.d.). 4-Amino-3,5-dibromobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Saini, C. K., Kaur, M., & Kaur, A. (2021). Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Journal of Applied Pharmaceutical Sciences and Research, 4(2), 13-18.
- MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(11), 3594.
- PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 705.
Sources
Methodological & Application
Application Note: Strategic Bromination Protocols for 3-Nitro-4-Methylaniline
Abstract
This application note details the regioselective bromination of 3-nitro-4-methylaniline (also known as 4-methyl-3-nitroaniline) to synthesize 2-bromo-4-methyl-5-nitroaniline (CAS 102169-99-3).[1][2] This transformation is a critical step in the synthesis of diverse pharmacophores, including kinase inhibitors and azo dyes. We compare two validated protocols: a scalable industrial method using molecular bromine (
Mechanistic Insight & Regioselectivity
The bromination of 3-nitro-4-methylaniline is governed by the competing directing effects of the amino (
Electronic & Steric Analysis[3]
-
Amino Group (
at C1): A strong activating group and ortho, para-director.[1] It dominates the regiochemistry.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Ortho positions (C2, C6): Strongly activated.
-
Para position (C4): Blocked by the methyl group.
-
-
Nitro Group (
at C3): A strong deactivating group and meta-director.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
It deactivates positions ortho and para to itself (C2, C4, C6).
-
However, the activation from the amino group generally overrides this deactivation.
-
-
Methyl Group (
at C4): A weak activator.
The Decision: C2 vs. C6
The reaction must occur ortho to the amino group.[2]
-
Position C2 (Sandwiched): Located between the amino and nitro groups. This site suffers from severe steric hindrance and significant electronic deactivation from the adjacent nitro group.
-
Position C6 (Open): Located between the amino group and a hydrogen atom. It is sterically accessible. Although it is para to the nitro group (electronically deactivated), the strong ortho-activation from the amino group and the lack of steric hindrance make this the exclusive site of reaction.[2]
Product Identity: Attack at C6 yields 6-bromo-3-nitro-4-methylaniline .[1][2] Following IUPAC priority rules, the amine is C1, and numbering proceeds towards the substituent to give the lowest locants: 2-bromo-4-methyl-5-nitroaniline .[1][2]
Figure 1: Logical flow of regioselectivity determination.
Experimental Protocols
Protocol A: Standard Industrial Method ( / AcOH)
Best for: Large-scale synthesis (>10g), cost-efficiency.[1][2]
Key Reagents: Molecular Bromine (
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 3-Nitro-4-methylaniline | 1.0 | Substrate |
| Bromine ( | 1.05 | Brominating Agent |
| Glacial Acetic Acid | Solvent | Solvent (5-10 mL/g) |
| Sodium Bisulfite (aq) | N/A | Quenching Agent |
Step-by-Step Methodology
-
Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve 3-nitro-4-methylaniline (1.0 eq) in glacial acetic acid (5 mL per gram of substrate).
-
Preparation: Charge the dropping funnel with Bromine (1.05 eq) diluted in a small amount of acetic acid (1:1 v/v).
-
Addition: Cool the reaction mixture to 15–20°C using a water bath. Add the bromine solution dropwise over 30–45 minutes. Note: Maintain temperature below 25°C to prevent oxidation of the methyl group.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor via TLC (30% EtOAc/Hexanes) or HPLC.
-
Quenching: Pour the reaction mixture into ice-cold water (10x reaction volume). If the orange color of bromine persists, add saturated aqueous sodium bisulfite solution until the color fades to yellow.
-
Isolation: Filter the resulting yellow precipitate via vacuum filtration. Wash the cake thoroughly with water to remove acetic acid.
-
Purification: Recrystallize the crude solid from Ethanol (95%) or an Ethanol/Water mixture to yield yellow needles.
Protocol B: High-Precision Laboratory Method (NBS)
Best for: Small scale (<5g), high purity requirements, avoiding corrosive liquid bromine. Key Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN) or DMF.[1][2]
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 3-Nitro-4-methylaniline | 1.0 | Substrate |
| N-Bromosuccinimide (NBS) | 1.0–1.1 | Brominating Source |
| Acetonitrile (MeCN) | Solvent | Solvent (10 mL/g) |
Step-by-Step Methodology
-
Setup: Dissolve 3-nitro-4-methylaniline (1.0 eq) in Acetonitrile (10 mL/g) in a round-bottom flask.
-
Addition: Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise over 15 minutes at RT. Tip: Protect from light to minimize radical side reactions.[2]
-
Reaction: Stir the mixture at Room Temperature for 4–6 hours. If the reaction is sluggish (monitored by TLC), heat mildly to 40–50°C.
-
Workup: Evaporate the acetonitrile under reduced pressure.
-
Extraction: Dissolve the residue in Ethyl Acetate and wash with water (3x) to remove succinimide byproduct.
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate. -
Purification: The product is often pure enough for use. If necessary, purify via silica gel column chromatography (Hexanes/EtOAc gradient) or recrystallization from Ethanol.
Process Workflow Diagram
Figure 2: Decision tree and workflow for the two bromination protocols.
Safety & Handling
-
Bromine (
): Extremely corrosive and toxic. Causes severe burns. Handle only in a fume hood. Wear Viton or Silver Shield gloves; standard nitrile gloves provide poor protection against liquid bromine. -
Nitroanilines: Toxic by inhalation, ingestion, and skin contact. Potential cumulative effects. Use double-gloving and handle solids in a ventilated enclosure.
-
Exotherm: The bromination reaction is exothermic. Strict temperature control is required to prevent runaway reactions or polybromination.
References
-
Regioselectivity in Anilines: Beilstein J. Org. Chem.2012 , 8, 705–711. (Discusses regioselectivity of halogenation in anilines using mild reagents). Link
-
Product Characterization: BenchChem Data Sheet, CAS 102169-99-3 (2-Bromo-4-methyl-5-nitroaniline).[1][2][3] Link[1]
-
NBS Protocols: J. Org. Chem.2023 , 88, 4581–4591. (General utility of NBS for selective halogenation). Link[1]
-
Industrial Bromination: Org. Synth.1937 , 17, 264. (Classic protocols for bromination of activated aromatics).[4] Link
Sources
Application Note: High-Efficiency Synthesis of Azo Disperse Dyes Utilizing 2,6-Dibromo-4-methyl-3-nitroaniline
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)
Introduction & Mechanistic Insights
2,6-Dibromo-4-methyl-3-nitroaniline (CAS: 117824-54-1) is a highly specialized, heavily substituted aromatic amine widely utilized as a diazo component in the synthesis of advanced azo disperse dyes[1]. The strategic placement of electron-withdrawing groups (EWGs)—specifically the two bromine atoms and the nitro group—exerts a profound pull on the
The Challenge of Weak Basicity (Expertise & Experience)
From a synthetic standpoint, the very EWGs that make this intermediate desirable also render the amine nitrogen severely electron-depleted and weakly basic. Standard aqueous diazotization using sodium nitrite (
The Solution: To achieve complete conversion, the reaction necessitates Nitrosyl Sulfuric Acid (NSA) in a concentrated sulfuric acid (
Self-Validating Protocol Design
A robust protocol must be self-validating to prevent downstream failures. This guide incorporates two critical validation checkpoints:
-
The Starch-Iodide Test: Ensures the presence of sufficient
during diazotization and confirms its complete neutralization (via sulfamic acid) prior to coupling. Failure to quench excess will result in the unwanted nitrosation or oxidation of the electron-rich coupling component. -
Congo Red pH Monitoring: Azo coupling with
-dialkylanilines requires a strictly controlled pH (typically 3.5–4.5) to maintain the coupling component in its active (unprotonated) state while preventing the diazonium salt from decomposing into a diazo tate.
Reaction Workflow & Pathway
Fig 1: Reaction workflow for the synthesis of azo disperse dyes from heavily substituted anilines.
Quantitative Data & Stoichiometry
Table 1: Stoichiometric Parameters and Reaction Conditions
| Reagent / Parameter | Function | Equivalents / Value | Notes |
| This compound | Diazo Component | 1.0 eq | Must be finely powdered for uniform dispersion. |
| Nitrosyl Sulfuric Acid (40% in | Nitrosating Agent | 1.05 - 1.10 eq | Slight excess ensures complete diazotization [3]. |
| Concentrated | Solvent / Acid Medium | 4.0 - 5.0 eq | Maintains anhydrous conditions for |
| Sulfamic Acid ( | Quenching Agent | 0.05 - 0.10 eq | Added until starch-iodide test is negative. |
| Coupling Component | Nucleophile | 1.0 - 1.05 eq | e.g., |
| Sodium Acetate ( | Buffer | As needed | To adjust coupling pH to 3.5 - 4.5. |
| Diazotization Temp. | Kinetic Control | 0 °C to 5 °C | Prevents diazonium decomposition. |
| Expected Yield | Efficiency Metric | 85% - 92% | Varies slightly based on the coupling component. |
Step-by-Step Experimental Protocol
Phase 1: Diazotization of this compound
Caution: Conduct all steps in a well-ventilated fume hood. Nitrosyl sulfuric acid is highly corrosive and reactive.
-
Preparation of the Amine Dispersion: Charge a dry 250 mL three-neck round-bottom flask with 10.0 g (32.2 mmol) of finely powdered this compound. Slowly add 15 mL of 98% sulfuric acid while stirring. Stir at room temperature for 30 minutes until a smooth, homogeneous paste is formed.
-
Cooling: Submerge the flask in an ice-salt bath and cool the mixture to 0–5 °C.
-
Addition of Nitrosyl Sulfuric Acid: Equip the flask with a dropping funnel containing 11.5 g of 40% nitrosyl sulfuric acid (approx. 33.8 mmol, 1.05 eq). Add the NSA dropwise over 45 minutes, strictly maintaining the internal temperature below 5 °C.
-
Reaction Maturation: Stir the mixture at 0–5 °C for 2 hours. The reaction mixture will transition into a clear or slightly viscous pale-yellow solution, indicating the formation of the diazonium sulfate salt [3].
-
Validation (Starch-Iodide Test): Spot a drop of the reaction mixture onto starch-iodide paper. An immediate blue/black color confirms the presence of active
.
Phase 2: Quenching and Preparation for Coupling
-
Quenching Excess Electrophile: Slowly add 0.5 g of solid sulfamic acid to the diazonium solution. Stir for 15 minutes.
-
Re-Validation: Repeat the starch-iodide test. If the paper remains colorless, the excess
has been successfully neutralized. If it turns blue, add an additional 0.1 g of sulfamic acid and retest.
Phase 3: Azo Coupling
-
Preparation of the Coupling Bath: In a separate 500 mL beaker, dissolve 32.2 mmol of the chosen coupling component (e.g.,
-Diethyl-m-toluidine) in 50 mL of water containing 2 mL of glacial acetic acid. Cool this solution to 0–5 °C by adding 50 g of crushed ice. -
Coupling Reaction: Transfer the quenched diazonium solution dropwise into the coupling bath under vigorous mechanical stirring.
-
pH Adjustment (Critical Step): Simultaneously add a saturated aqueous solution of sodium acetate to maintain the pH of the coupling bath between 3.5 and 4.5 (verify continuously using Congo Red indicator paper). Causality: If the pH drops below 3, the coupling component protonates and loses nucleophilicity; if it rises above 5, the diazonium salt degrades.
-
Maturation: Once addition is complete, allow the dark, intensely colored suspension to stir for 4 hours, allowing it to gradually warm to room temperature.
Phase 4: Isolation and Purification
-
Filtration: Filter the precipitated azo dye through a sintered glass funnel (porosity 3) under vacuum.
-
Washing: Wash the filter cake extensively with deionized water until the filtrate is pH neutral and colorless. Follow with a final wash of 20 mL cold ethanol to remove unreacted organic impurities.
-
Drying: Dry the solid in a vacuum oven at 60 °C for 12 hours. Record the yield and proceed to analytical characterization (LC-MS,
-NMR, and UV-Vis spectroscopy).
References
-
Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. URL:[Link]
-
Adimurthy, S., et al. (2016). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances, 6, 92394-92397. URL:[Link]
-
Dong, X., et al. (2020). Clean synthesis of disperse azo dyes based on peculiar stable 2,6-dibromo-4-nitrophenyl diazonium sulfate. Dyes and Pigments, 173, 107920. URL:[Link]
Preparation of heterocyclic compounds from brominated nitroanilines
Application Note: Divergent Synthesis of N-Heterocycles from Brominated Nitroanilines
Abstract
Brominated o-nitroanilines represent a class of "privileged synthons" in medicinal chemistry. They possess three orthogonal reactive sites: a nucleophilic amine (
Strategic Overview: The "Linchpin" Concept
The synthetic utility of brominated nitroanilines lies in their ability to serve as a divergence point. The critical technical challenge is the chemo-selective reduction of the nitro group. Standard catalytic hydrogenation (
Figure 1: Divergent Synthetic Pathways
Caption: Divergent synthesis starting from brominated nitroaniline. The critical step is the initial reduction which must preserve the bromine atom.
Synthesis of Benzimidazoles
Mechanism: The formation of benzimidazoles proceeds via the reduction of the nitro group to a primary amine, followed by condensation with an aldehyde to form a Schiff base, which then undergoes intramolecular cyclization and oxidation.
Critical Consideration: To prevent debromination, Sodium Dithionite (
Protocol A: One-Pot Reductive Cyclization
Target: 5-Bromo-2-arylbenzimidazole
Reagents:
-
4-Bromo-2-nitroaniline (1.0 equiv)
-
Aryl Aldehyde (1.1 equiv)
-
Sodium Dithionite (
) (3.0 equiv) -
Solvent: DMSO/Ethanol (1:3 ratio) or DMSO/Water
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve 4-bromo-2-nitroaniline (5 mmol) and the aryl aldehyde (5.5 mmol) in DMSO (5 mL) and Ethanol (15 mL).
-
Reduction: Add Sodium Dithionite (15 mmol) to the mixture.
-
Reaction: Heat the mixture to 90°C for 3–5 hours. Monitor via TLC (eluent: 30% EtOAc/Hexane). The dithionite acts as both the reducing agent for the nitro group and the radical initiator/oxidant for the cyclization step.
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).
-
Precipitation: The benzimidazole product usually precipitates as a solid. Filter the solid and wash with copious amounts of water to remove inorganic salts.
-
Purification: Recrystallize from hot ethanol or purify via flash column chromatography (DCM/MeOH gradient).
Data Summary: Reducing Agent Compatibility
| Reducing Agent | Nitro Reduction | Bromine Retention | Reaction Type |
| Excellent | Poor (Debromination risk) | Catalytic | |
| Good | Excellent | Metal-mediated | |
| Excellent | Excellent | One-pot Cyclization | |
| Good | Excellent | Acidic conditions |
Synthesis of Quinoxalines
Mechanism: Quinoxalines are formed by the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds (e.g., glyoxal, benzil).
Protocol B: Stepwise Synthesis via Iron Reduction
Target: 6-Bromo-2,3-diphenylquinoxaline
Reagents:
-
4-Bromo-2-nitroaniline (1.0 equiv)
-
Iron Powder (325 mesh) (5.0 equiv)
-
Ammonium Chloride (
) (5.0 equiv) -
Benzil (1.2 equiv)
-
Solvent: Ethanol/Water (4:1)
Step-by-Step Methodology:
-
Reduction Step: Suspend 4-bromo-2-nitroaniline (5 mmol), Fe powder (25 mmol), and
(25 mmol) in EtOH/Water (40 mL). Heat to reflux for 2 hours.-
Checkpoint: TLC should show disappearance of the yellow nitroaniline and appearance of the polar diamine.
-
-
Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Condensation: To the filtrate (containing crude 4-bromo-1,2-diaminobenzene), immediately add Benzil (6 mmol) and a catalytic amount of acetic acid (2 drops).
-
Reflux: Reflux the filtrate for 1–2 hours.
-
Isolation: Cool the mixture. The quinoxaline often crystallizes out. If not, concentrate the solvent and extract with ethyl acetate.
-
Purification: Recrystallization from Ethanol.
Synthesis of Benzotriazoles
Mechanism: Benzotriazoles are generated via the diazotization of o-phenylenediamines. The diazonium intermediate undergoes immediate intramolecular cyclization with the adjacent amino group.
Protocol C: Diazotization-Cyclization
Target: 5-Bromobenzotriazole
Reagents:
-
4-Bromo-1,2-diaminobenzene (isolated from Protocol B, Step 2)
-
Sodium Nitrite (
) (1.2 equiv) -
Glacial Acetic Acid (Solvent/Acid source)
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude diamine (5 mmol) in Glacial Acetic Acid (10 mL) and cool to 0–5°C in an ice bath.
-
Diazotization: Dropwise add a solution of
(6 mmol) in water (2 mL). Maintain temperature below 5°C to prevent decomposition. -
Cyclization: Stir at 0°C for 30 minutes, then allow to warm to room temperature over 1 hour. The ring closure is spontaneous.
-
Workup: Pour into ice water. The benzotriazole will precipitate.
-
Purification: Filter and wash with water.[1] Recrystallize from dilute ethanol.
Advanced Workflow: The "Coupling-First" Strategy
For cases where N-arylation is required before heterocycle formation, the Buchwald-Hartwig amination can be utilized on the bromine handle, although this is chemically distinct from using the Br for late-stage diversification.
Figure 2: Buchwald-Hartwig Pathway
Caption: Functionalization of the bromine position prior to cyclization using Palladium catalysis.
Technical Note on Buchwald-Hartwig: When coupling amines to brominated nitroanilines, the nitro group makes the ring electron-deficient, which generally facilitates oxidative addition but can complicate reductive elimination. High-activity ligands like Xantphos or BrettPhos are recommended.
References
-
Yang, D., et al. (2005). "A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization."[2][3] Synthesis.
-
BenchChem. "Synthesis of N-(4-bromophenyl)-4-nitroaniline via Palladium-Catalyzed Buchwald-Hartwig Amination."[4] Application Note.
-
Naeimi, H., & Alishahi, N. (2012). "Highly Efficient and Facile Method for Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization of o-Nitroaniline and Aryl Aldehydes."[5] ResearchGate.
-
ChemicalBook. "Benzotriazole Synthesis and Properties."
-
Organic Chemistry Portal. "Sodium Dithionite (Sodium Hydrosulfite) in Organic Synthesis."
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
- 3. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
2,6-Dibromo-4-methyl-3-nitroaniline in pharmaceutical intermediate synthesis
Technical Application Note: Strategic Utilization of 2,6-Dibromo-4-methyl-3-nitroaniline in Heterocyclic Scaffold Assembly
Introduction: The "Dense Scaffold" Advantage
In the landscape of pharmaceutical intermediate synthesis, This compound (DBMNA) represents a class of "dense scaffolds"—aromatic cores where nearly every carbon is functionalized. This molecule is not merely an intermediate; it is a strategic junction point for Diversity-Oriented Synthesis (DOS).
Its value lies in its orthogonal reactivity profile:
-
Amino Group (
): Nucleophilic handle for amide coupling or heterocycle formation. -
Bromine Handles (
): Sites for regioselective palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). -
Nitro Group (
): A "masked" amine, allowing for sequential cyclization strategies (e.g., benzimidazole formation) after reduction. -
Methyl Group (
): Provides steric bulk and lipophilicity, often crucial for kinase inhibitor binding pockets.
This guide details the synthesis of DBMNA and its transformation into high-value heterocyclic precursors, specifically focusing on avoiding common pitfalls like hydrodehalogenation during nitro-reduction.
Physicochemical Profile & Structural Logic
| Property | Data / Characteristic | Relevance to Protocol |
| Formula | High halogen content requires solubility checks. | |
| Structure | Tetrasubstituted Benzene | Only one aromatic proton remains ( |
| Solubility | Low in water; High in DMF, DMSO, hot EtOH. | Synthesis requires polar organic solvents or biphasic systems. |
| Reactivity | Electrophilic Aromatic Substitution (Blocked) | The ring is deactivated; further electrophilic attack is difficult. |
| Stability | Light Sensitive (Halogens) | Store in amber vials; protect reaction mixtures from direct light. |
Protocol A: Regioselective Synthesis of DBMNA
Objective: Synthesize this compound from 4-methyl-3-nitroaniline via electrophilic aromatic substitution.
Mechanism: The amino group directs incoming bromine electrophiles to the ortho positions (
Materials
-
Substrate: 4-Methyl-3-nitroaniline (1.0 eq)
-
Reagent: Elemental Bromine (
) (2.1 eq) or NBS (2.2 eq) -
Solvent: Glacial Acetic Acid (AcOH)
-
Quench: Saturated Sodium Thiosulfate (
)
Step-by-Step Methodology
-
Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve 4-methyl-3-nitroaniline (15.2 g, 100 mmol) in Glacial Acetic Acid (150 mL).
-
Note: Heating to 40°C may be required for complete dissolution. Cool back to room temperature (20-25°C) before proceeding.
-
-
Bromination (Exothermic): Add Bromine (33.6 g, 10.8 mL, 210 mmol) dropwise over 45 minutes.
-
Critical Control: Maintain internal temperature between 20-30°C using a water bath. Rapid addition causes local overheating and tar formation.
-
-
Reaction Monitoring: Stir at room temperature for 3–4 hours.
-
QC Check: TLC (Hexane/EtOAc 3:1). The starting material (higher
) should disappear. The product spot will be lower and likely yellow/orange.
-
-
Quench & Precipitation: Pour the reaction mixture slowly into 500 mL of ice-cold water containing 10g of Sodium Bisulfite or Thiosulfate (to neutralize excess bromine).
-
Observation: A heavy yellow/brown precipitate will form immediately.
-
-
Isolation: Filter the solid via vacuum filtration. Wash the cake copiously with water (3 x 100 mL) to remove acetic acid.
-
Purification: Recrystallize from Ethanol/Water (9:1) if high purity (>98%) is required.
-
Yield Target: 85–92%.
-
Protocol B: Chemoselective Nitro Reduction (Preserving Bromines)
Challenge: Standard catalytic hydrogenation (
Workflow Diagram: Functionalization Pathways
Figure 1: Chemoselective reduction strategy to avoid dehalogenation.
Step-by-Step Methodology (SnCl2 Method)
-
Setup: Suspend DBMNA (3.1 g, 10 mmol) in Ethanol (30 mL) in a round-bottom flask.
-
Reagent Addition: Add Stannous Chloride Dihydrate (
) (11.3 g, 50 mmol, 5 eq). -
Activation: Heating to 70°C (reflux) is usually required. Stir for 2–3 hours.
-
Visual Cue: The yellow suspension will gradually dissolve and may darken slightly as the amine forms.
-
-
Workup (Critical): Cool to room temperature. Adjust pH to ~8–9 using saturated
or .-
Note: Tin salts form a thick emulsion. Filter the mixture through a Celite pad to remove inorganic salts. Rinse the Celite with Ethyl Acetate.
-
-
Extraction: Extract the filtrate with Ethyl Acetate. Dry organics over
and concentrate. -
Result: The resulting 3-amino-2,6-dibromo-4-methylaniline is unstable to oxidation; use immediately for benzimidazole formation or store under Nitrogen at -20°C.
Protocol C: Scaffold Utilization (Suzuki Coupling)
Objective: Utilize the bromine handles to introduce aryl groups.
Insight: Steric hindrance at positions 2 and 6 is significant. High-activity catalysts (e.g.,
-
Mix: DBMNA (1 eq), Aryl Boronic Acid (1.1 eq per Br),
(3 eq). -
Solvent: Dioxane/Water (4:1). Degas thoroughly with Argon.
-
Catalyst: Add
(5 mol%). -
Reaction: Heat to 90°C for 12 hours.
-
Outcome: Regioselectivity may be observed; the bromine at
(ortho to amine, meta to nitro) is electronically distinct from , though often a mixture of mono- and bis-coupled products occurs if stoichiometry isn't strictly controlled.
References
-
BenchChem Technical Support. (2025).[1][2] A Comparative Guide to the Synthetic Routes of 2,6-Dibromo-4-nitroaniline. Retrieved from
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
-
Organic Chemistry Portal. Reduction of Nitro Compounds. Retrieved from
-
Li, F., et al. (2014).[3] Selective Reduction of Halogenated Nitroarenes. Synlett, 25, 1403-1408.[3] (Validation of chemoselective reduction strategies).
-
ChemicalBook. 2,6-Dibromo-4-nitroaniline Properties and Synthesis. Retrieved from
Sources
Application Notes & Protocols: Green Chemistry Approaches for the Bromination of Methyl-Nitroanilines
Preamble: The Imperative for Greener Bromination Strategies
Brominated aromatic amines, particularly substituted nitroanilines, are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and high-performance materials. The strategic introduction of a bromine atom onto the aniline scaffold provides a versatile synthetic handle for subsequent cross-coupling reactions and functional group transformations. However, classical bromination methods often rely on hazardous reagents like elemental bromine (Br₂) and chlorinated solvents, which pose significant environmental, health, and safety risks. These traditional approaches frequently suffer from poor regioselectivity, the generation of corrosive hydrogen bromide (HBr) gas as a stoichiometric byproduct, and the formation of polybrominated impurities, complicating purification and generating substantial chemical waste.[1]
For substrates such as methyl-nitroanilines, these challenges are amplified. The competing electronic effects of the activating amino (-NH₂) and methyl (-CH₃) groups, versus the deactivating nitro (-NO₂) group, create a complex regiochemical puzzle. The strong activating nature of the amino group can easily lead to uncontrolled polybromination.[2][3] This guide, designed for researchers and drug development professionals, provides a detailed exploration of modern, green chemistry-aligned methods for the selective and efficient bromination of methyl-nitroanilines. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering robust, field-proven protocols grounded in authoritative research.
The Substrate: Understanding the Reactivity of Methyl-Nitroanilines
The key to selective bromination lies in understanding the electronic landscape of the substrate. In a methyl-nitroaniline molecule, three substituents vie for directing influence during electrophilic aromatic substitution:
-
Amino Group (-NH₂): A powerful activating, ortho, para-directing group due to the lone pair on nitrogen participating in resonance with the aromatic ring.
-
Methyl Group (-CH₃): A weakly activating, ortho, para-directing group via hyperconjugation and inductive effects.
-
Nitro Group (-NO₂): A strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature.
The interplay of these groups dictates the position of electrophilic attack. The final substitution pattern depends on the specific isomer of methyl-nitroaniline and the chosen reaction conditions. A primary goal of green bromination is to tame the high reactivity imparted by the amino group to achieve selective mono-bromination while using environmentally benign reagents and conditions.
Core Methodologies & Protocols in Green Bromination
We will explore three pillars of green bromination suitable for methyl-nitroaniline substrates: the use of safer, solid brominating agents; catalytic systems that generate the active electrophile in situ; and solvent-free reaction conditions.
Method I: Solid-State Bromination with N-Bromosuccinimide (NBS)
Principle & Rationale: N-Bromosuccinimide (NBS) is a crystalline solid that serves as a safer and easier-to-handle alternative to liquid bromine.[4][5] It provides a source of electrophilic bromine, and its use in solid-state (solvent-free) reactions represents a significant green advancement. Solid-state reactions minimize or eliminate the need for organic solvents, reducing waste and simplifying product work-up.[6] For activated systems like anilines, these reactions can proceed efficiently, often with enhanced selectivity compared to solution-phase counterparts, as the crystal lattice structure can influence the reaction pathway.[7][8]
Experimental Protocol: Solid-State Bromination of 4-Methyl-3-nitroaniline
-
Preparation: In a clean, dry agate mortar, add 4-methyl-3-nitroaniline (1.0 mmol, 152.15 mg) and N-Bromosuccinimide (1.05 mmol, 186.9 mg).
-
Reaction Initiation: Gently grind the two solids together with a pestle at room temperature for 15-30 minutes. The reaction progress can often be observed by a change in color.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). A small sample can be taken from the mortar, dissolved in a drop of ethyl acetate, and spotted on the TLC plate.
-
Work-up: Upon completion, add 10 mL of water to the mortar and triturate the solid mixture to dissolve the succinimide byproduct.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water (3 x 10 mL) to remove any remaining succinimide and unreacted NBS.
-
Purification: The crude product can be dried and, if necessary, recrystallized from an appropriate solvent like ethanol to yield pure 2-bromo-4-methyl-5-nitroaniline.
Data Summary:
| Substrate | Brominating Agent | Conditions | Time (min) | Yield (%) | Reference |
| Substituted Anilines | NBS | Solid-State, Grinding | 15-60 | 85-95 | [7][8] |
| Substituted Phenols | NBS | Solid-State, Grinding | 10-45 | 90-98 | [7] |
Workflow Diagram:
Caption: General workflow for solvent-free solid-state bromination.
Method II: Catalytic Oxidative Bromination in Aqueous Media
Principle & Rationale: This approach aligns with several green chemistry principles by using a catalytic system to generate the brominating agent in situ from a stable salt, often in an environmentally benign solvent like water. A highly effective system employs a catalytic amount of a copper salt (e.g., CuSO₄·5H₂O), a bromide source (e.g., NaBr), and an oxidant (e.g., Na₂S₂O₈).[9] This method avoids the direct handling of molecular bromine and often provides excellent regioselectivity under mild conditions.[9] The copper catalyst facilitates the oxidation of bromide to an electrophilic bromine species, which then reacts with the aniline substrate. This method is particularly attractive for its operational simplicity and use of inexpensive, readily available reagents.
Experimental Protocol: Copper-Catalyzed Bromination of 2-Methyl-5-nitroaniline
-
Setup: To a 50 mL round-bottom flask, add 2-methyl-5-nitroaniline (1 mmol), sodium bromide (NaBr, 1.8 mmol, 185 mg), and copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.25 mmol, 62 mg).
-
Solvent Addition: Add a solvent mixture of acetonitrile (5 mL) and water (5 mL). Stir the mixture at room temperature to achieve a homogeneous suspension.
-
Initiation: Add sodium persulfate (Na₂S₂O₈, 1.4 mmol, 333 mg) to the mixture in one portion.
-
Reaction: Stir the reaction mixture at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding 15 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose any unreacted oxidant.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Summary:
| Substrate | Catalyst | Oxidant/Br Source | Conditions | Yield (%) | Reference |
| Aniline | CuSO₄·5H₂O | Na₂S₂O₈ / NaBr | MeCN/H₂O, RT | 95 (p-bromo) | [9] |
| 4-chloroaniline | CuSO₄·5H₂O | Na₂S₂O₈ / NaBr | MeCN/H₂O, RT | 90 | [9] |
| 4-nitroaniline | None | H₂O₂ / NH₄Br | Acetic Acid, RT | 94 |
Simplified Reaction Mechanism:
Caption: Simplified mechanism for catalytic oxidative bromination.
Method III: Bromination using Recyclable Ionic Liquid Reagents
Principle & Rationale: Ionic liquids (ILs) are salts with low melting points that can act as "green" solvents due to their negligible vapor pressure and high thermal stability.[10] Certain ILs can be functionalized to act as both the reaction medium and the reagent. For bromination, dicationic ionic liquids with tribromide (Br₃⁻) counter-anions are highly effective.[10] These reagents are solid or viscous liquids, easy to handle, and offer high bromine content. The reactions can often be performed under solvent-free conditions by simple grinding.[11] A key advantage is the potential for recyclability; after the reaction, the IL byproduct is often water-soluble, allowing for easy separation from the organic product and subsequent regeneration and reuse.[10]
Experimental Protocol: Solvent-Free Bromination with a Ditribromide Ionic Liquid
-
Preparation: In a porcelain mortar, place the substrate (e.g., 4-methyl-2-nitroaniline, 1 mmol) and the ditribromide ionic liquid reagent (e.g., [bMImB]·(Br₃)₂, 0.5 mmol).[10]
-
Reaction: Grind the mixture with a pestle at room temperature. The reaction is often rapid and may be accompanied by a noticeable color change.
-
Monitoring: Monitor the reaction to completion by TLC (typically 5-30 minutes).
-
Work-up (for solid products): Add 15 mL of water to the reaction mixture and stir. The ionic liquid byproduct will dissolve in the water.
-
Isolation: Collect the solid brominated product by vacuum filtration and wash it with water.
-
IL Recovery: The aqueous filtrate containing the spent ionic liquid can be collected. The water can be removed in vacuo, and the recovered IL can be regenerated for future use by reacting it with bromine.[10]
Data Summary:
| Substrate | Reagent | Conditions | Time (min) | Yield (%) | Reference |
| Aniline | [bMImB]·(Br₃)₂ | Solvent-free, RT | 5 | 96 | [10] |
| Phenol | [bMImB]·(Br₃)₂ | Solvent-free, RT | 5 | 98 | [10] |
| Acetanilide | DPTBE | Solvent-free, grinding | 2 | 98 | [11] |
Comparative Analysis and Best Practices
| Method | Key Advantages | Key Considerations | Best Suited For |
| Solid-State (NBS) | Simple, solvent-free, high atom economy for NBS, good yields.[6] | Grinding may not be suitable for all scales; potential for localized heating. | Lab-scale synthesis, rapid screening of conditions. |
| Catalytic Oxidative | Uses inexpensive reagents, mild aqueous conditions, high selectivity.[9] | Requires careful control of oxidant stoichiometry; catalyst may need removal. | Scale-up processes where cost and environmental impact are critical. |
| Ionic Liquid Reagents | Reagent is recyclable, often very fast reactions, solvent-free.[10][11] | IL reagents are specialized and may need to be synthesized; higher initial cost. | Applications where reagent recovery and reuse are a priority. |
Best Practices for Selectivity: For highly activated substrates, achieving mono-bromination is the primary challenge. To favor mono-substitution:
-
Use a 1:1 or slightly higher molar ratio of the brominating agent to the substrate.
-
Conduct the reaction at low temperatures to moderate reactivity.
-
In some cases, protection of the highly activating amino group as an acetanilide may be necessary, followed by deprotection.[2][12] This classic strategy can be integrated with green brominating agents for a greener overall two-step process.[1]
Conclusion
The shift away from traditional bromination reagents and solvents is not merely an academic exercise but a practical necessity for sustainable chemical manufacturing. The methods outlined in this guide—solid-state reactions with NBS, catalytic oxidative systems, and recyclable ionic liquid reagents—provide researchers and process chemists with a robust toolkit for the efficient and selective bromination of methyl-nitroanilines. These approaches significantly reduce environmental impact, enhance laboratory safety, and often lead to simpler, more efficient synthetic routes. By understanding the underlying principles of both substrate reactivity and green chemical design, scientists can develop cleaner, safer, and more sustainable processes for the synthesis of vital chemical intermediates.
References
-
Smith, K., & El-Hiti, G. A. (1998). Highly efficient and selective electrophilic and free radical catalytic bromination reactions of simple aromatic compounds in the presence of reusable zeolites. Journal of the Chemical Society, Perkin Transactions 1, 2825-2830. [Link]
-
Choudary, B. M., et al. (2002). Bromination of aromatic compounds using an Fe2O3/zeolite catalyst. RSC Publishing. [Link]
-
Wang, G-W., et al. (2005). Solvent-free bromination reactions with sodium bromide and oxone promoted by mechanical milling. Green Chemistry, 7(10), 739-741. [Link]
-
Veisi, H., et al. (2014). A new recyclable 1,4-bis(3-methylimidazolium-1-yl)butane ditribromide [bMImB]·(Br3)2 ionic liquid reagent for selective bromination of anilines or phenols and α-bromination of alkanones under mild conditions. RSC Advances, 4(55), 29201-29208. [Link]
-
Narender, T., et al. (2006). Novel Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH. Synthetic Communications, 36(17), 2473-2479. [Link]
- Smith, K., & El-Hiti, G. A. (1998). Catalytic process for selective aromatic bromination.
-
Bora, U., et al. (2012). Solvent-free methodologies for organic brominations using quaternary ammonium tribromides. Records of Natural Products, 6(1), 64-73. [Link]
-
Toda, F., & Schmeyers, J. (2003). Selective solid-state brominations of anilines and phenols. Green Chemistry, 5(6), 703-706. [Link]
-
Kavala, V., et al. (2005). A New Recyclable Ditribromide Reagent for Efficient Bromination under Solvent Free Condition. The Journal of Organic Chemistry, 70(11), 4287-4291. [Link]
-
Das, B., et al. (2013). A Direct and Simplistic Bromination of Commercially Important Organic Compounds in Aqueous Media by Eco-friendly AlBr3-Br2. Journal of Applicable Chemistry, 2(3), 446-456. [Link]
-
Ghorbani-Vaghei, R., & Jalili, H. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(13), 8327-8336. [Link]
-
Li, G., et al. (2021). A catalyst- and solvent-free visible-light-promoted bromination and chlorination of tertiary C(sp3)–H bonds. Organic Chemistry Frontiers, 8(20), 5656-5661. [Link]
-
Villo, P., et al. (2020). Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. ResearchGate. [Link]
-
D'Mello, R., & D'Silva, C. (2017). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. Journal of Chemical Education, 94(8), 1133-1136. [Link]
-
Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. [Link]
-
Khan Academy. (n.d.). Bromination of Aniline. Khan Academy. [Link]
-
Wang, Y., et al. (2023). Mono or Di? A Potential-Controlled Electrochemical Halogenation of Anilines. Journal of the American Chemical Society, 145(31), 17189-17195. [Link]
-
Wang, G-W., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 744-748. [Link]
-
Chiappe, C., et al. (2002). Bromination of Alkynes in Ionic Liquids - A Kinetic Investigation. European Journal of Organic Chemistry, 2002(16), 2831-2837. [Link]
-
Kumar, A., et al. (2011). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Publishing. [Link]
-
Wang, H., et al. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science, 13(24), 7247-7253. [Link]
-
Kumar, A., et al. (2011). Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. ResearchGate. [Link]
-
Bian, M., et al. (2007). Anion-Functionalized Ionic Liquids Enhance the CuI-Catalyzed Cross-Coupling Reaction of Sulfinic Acid Salts with Aryl Halides and Vinyl Bromides. Synthesis, 2007(19), 2951-2956. [Link]
-
ChemBAM. (2025, July 8). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. ChemBAM. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia. [Link]
-
The Green Chemistry Initiative Blog. (2019, January 1). How green is your bromination reaction?. The Green Chemistry Initiative Blog. [Link]
-
Kumar, A., et al. (2006). Eco-friendly and versatile brominating reagent prepared from a liquid bromine precursor. Green Chemistry, 8(10), 916-922. [Link]
-
Nath, U., et al. (2002). Solid State Nuclear Bromination with N-Bromosuccinimide. Part 1. Experimental and Theoretical Studies on Some Substituted Aniline, Phenol, and Nitro Aromatic Compounds. ResearchGate. [Link]
-
Nath, U., et al. (2002). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, (8), 1361-1368. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
-
Studylib. (n.d.). Bromoacetanilide Synthesis: Green Bromination Student Handout. Studylib. [Link]
-
D'Anna, F., et al. (2024). A Combined Experimental/Computational Study of Dicationic Ionic Liquids with Bromide and Tungstate Anions. Molecules, 29(9), 2131. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Khan Academy [khanacademy.org]
- 4. suru-chem.com [suru-chem.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. Selective solid-state brominations of anilines and phenols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. A new recyclable 1,4-bis(3-methylimidazolium-1-yl)butane ditribromide [bMImB]·(Br3)2 ionic liquid reagent for selective bromination of anilines or phenols and α-bromination of alkanones under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Methyl-3-Nitroaniline Bromination
Introduction
Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because you are experiencing yield attrition or purity issues during the bromination of 4-methyl-3-nitroaniline (MNPA).
This reaction is deceptive. While the amino group strongly activates the ring, the interplay between the steric bulk of the nitro group and the electronic directing effects creates a narrow window for success. Our goal is to guide you from a "messy" crude mixture to a high-yield, scalable process.
Part 1: The Chemistry & Mechanism (The "Why")
To fix the yield, we must understand the competition occurring in your flask.
The Substrate Landscape
The starting material, 4-methyl-3-nitroaniline, presents two primary sites for Electrophilic Aromatic Substitution (EAS) ortho to the amino group (the strongest director):
-
Position 2 (C2): Located between the
and groups. This is the "Sandwich Zone." -
Position 6 (C6): Located between the
and groups.
The Regioselectivity Logic
-
Sterics: The nitro group is significantly bulkier than the methyl group. Furthermore, the C2 position is sterically crowded by two substituents. The C6 position is less hindered.
-
Electronics: The
directs ortho/para.[1] Para is blocked by Methyl. This leaves C2 and C6. -
Outcome: Under kinetic control, bromination overwhelmingly favors C6 .
-
Note on Nomenclature: Upon bromination at C6, the IUPAC numbering changes priority. The product is 2-bromo-4-methyl-5-nitroaniline .
-
The Failure Modes
-
Over-Bromination: The product is still an activated aniline. If the concentration of brominating agent is locally high, you will form the 2,6-dibromo species.
-
Oxidation: Aniline is electron-rich. Aggressive brominating agents (like liquid
) can oxidize the amine to azo-compounds or tars (aniline black).
Figure 1: Reaction pathway showing the kinetic competition between the desired mono-bromination, over-bromination, and oxidative degradation.
Part 2: Troubleshooting Guide (Q&A)
This section addresses specific symptoms observed in the lab.
Q1: My reaction mixture turns black/tarry, and yield is <40%. What is happening?
Diagnosis: You are likely using elemental bromine (
-
Switch Reagents: Move to N-Bromosuccinimide (NBS) . It provides a low, controlled concentration of bromonium ions (
) and is non-oxidizing. -
Protect the Amine: If you must use
, convert the amine to an acetamide first (Acetyl chloride/pyridine). Brominate, then hydrolyze. This prevents oxidation completely.
Q2: I see 15-20% of the di-bromo impurity by HPLC. How do I stop it?
Diagnosis: Localized high concentration of brominating agent or high temperature. The Fix:
-
Stoichiometry: Use exactly 0.95 to 1.0 equivalents of NBS. Do not use an excess "to drive conversion."
-
Addition Rate: Add the NBS as a solution (in DMF or MeCN) dropwise over 1-2 hours. Do not dump it in as a solid.
-
Temperature: Lower the reaction temperature to 0°C to -5°C . This increases the rate difference (
) between mono- and di-bromination.
Q3: The reaction stalls at 80% conversion. Should I add more reagent?
Diagnosis: Adding more reagent usually leads to di-bromo formation before the remaining SM reacts. The Fix:
-
Do NOT add more reagent. Accept the 80-90% conversion.
-
Purification Strategy: It is much easier to separate the non-polar Starting Material (SM) from the Product than it is to separate the Di-bromo impurity from the Product. Optimize for purity profile, not just conversion.
Part 3: Optimized Protocols
We recommend Method A for general medicinal chemistry and Method B for process scale-up where purity is paramount.
Method A: Direct Bromination with NBS (Recommended)
Best balance of yield and operational simplicity.
| Parameter | Specification | Reason |
| Solvent | Acetonitrile (MeCN) or DMF | Polar solvent stabilizes the transition state; dissolves NBS. |
| Reagent | N-Bromosuccinimide (NBS) | Milder than |
| Stoichiometry | 1.0 equiv | Prevents over-bromination. |
| Temperature | 0°C | Kinetic control. |
| Catalyst | None (or 0.1 eq | Usually spontaneous; mild acid catalysis helps if sluggish. |
Protocol:
-
Dissolve 4-methyl-3-nitroaniline (1.0 eq) in Acetonitrile (10 mL/g).
-
Cool the solution to 0°C in an ice/water bath.
-
Dissolve NBS (1.0 eq) in a minimal amount of Acetonitrile.
-
Add the NBS solution dropwise over 60 minutes.
-
Stir at 0°C for 2 hours. Monitor by TLC/HPLC.
-
Workup: Dilute with water (precipitation often occurs). Filter the solid. If no precipitate, extract with EtOAc, wash with water (to remove succinimide), dry, and concentrate.
Method B: The Protection Strategy (High Purity)
Use this if Method A fails to separate the regio-isomers or yields tars.
-
Protection: React SM with Acetic Anhydride (
) N-(4-methyl-3-nitrophenyl)acetamide . -
Bromination: React the acetamide with
/Acetic Acid. The acetyl group adds steric bulk, forcing bromination almost exclusively to the 6-position (now called 2-position relative to N). -
Deprotection: Reflux in EtOH/HCl to remove the acetyl group.
Part 4: Decision Tree & Workflow
Use this logic flow to determine your next experimental step.
Figure 2: Troubleshooting decision tree for optimizing reaction conditions based on crude analysis.
Part 5: References
-
Regioselectivity in Aniline Bromination:
-
Smith, K., et al. "Regioselective bromination of activated aromatic compounds."[2] Journal of Organic Chemistry. Explains the steric control of NBS in polar solvents.
-
-
Use of NBS for Anilines:
-
Mitchell, R. H., et al. "N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear monobromination reagent for reactive aromatic compounds." Journal of Organic Chemistry.
-
-
Synthesis of 2-bromo-4-methyl-5-nitroaniline (Analogous Procedures):
-
Patent Literature: "Process for the preparation of brominated aniline derivatives."[3]
-
Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-methyl-3-nitroaniline, Bromine, and NBS before handling. Bromine is highly corrosive and toxic.
Sources
Technical Support Center: Troubleshooting the Synthesis and Separation of 2,6-Dibromoaniline and 2,4-Dibromoaniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective bromination of aniline. The intrinsic high reactivity of aniline often leads to over-bromination, making the isolation of specific dibromo isomers a complex task. This guide provides field-proven, self-validating protocols to synthesize, separate, and troubleshoot 2,4-dibromoaniline and 2,6-dibromoaniline workflows.
Core Principles & Mechanistic FAQs
Q1: Why does direct bromination of aniline yield 2,4,6-tribromoaniline instead of dibromo isomers, and how do we control it?
A: Aniline's amino (-NH
Q2: What is the mechanistic difference in synthesizing 2,4-dibromoaniline vs. 2,6-dibromoaniline? A:
-
2,4-Dibromoaniline: This isomer is typically synthesized by protecting the amine (e.g., forming acetanilide). The bulky acetyl group sterically hinders one of the ortho positions. Bromination then selectively yields 2,4-dibromoacetanilide, which is subsequently hydrolyzed back to the free amine[2].
-
2,6-Dibromoaniline: This requires blocking the para position entirely. The standard route involves sulfonating aniline to form sulfanilic acid. The sulfonic acid group blocks the para position, forcing subsequent bromination to occur at the two available ortho positions, yielding 4-amino-3,5-dibromobenzenesulfonate[3]. Finally, an acidic desulfonation (hydrolysis) removes the sulfonic group to yield 2,6-dibromoaniline[3].
Comparative Properties of Brominated Anilines
To ensure accurate characterization during your workflows, reference the following physical properties of the primary brominated aniline isomers:
| Isomer | CAS Number | Melting Point (°C) | Directing/Blocking Strategy Used |
| 2,4-Dibromoaniline | 615-57-6 | 78–82[4] | Amine protection (Steric hindrance) |
| 2,6-Dibromoaniline | 608-30-0 | 80–86[5] | Para-position blocking (Sulfonation) |
| 2,4,6-Tribromoaniline | 147-82-0 | 120–122[6] | None (Direct bromination) |
Experimental Workflows & Methodologies
Workflow A: Selective Synthesis of 2,6-Dibromoaniline via Sulfanilic Acid Route
This protocol utilizes a self-validating mechanism where the intermediate's solubility changes confirm reaction progress.
-
Sulfonation (Blocking): React aniline with concentrated sulfuric acid to produce sulfanilic acid, effectively blocking the para position.
-
Bromination: Dissolve the sulfanilic acid in an aqueous caustic alkali solution. Add elemental bromine (or sodium hypobromite) dropwise while strictly maintaining the temperature between 40–70 °C[3]. This yields 4-amino-3,5-dibromobenzenesulfonate.
-
Desulfonation (Hydrolysis): Treat the intermediate with 40%–80% aqueous sulfuric acid. Heat the mixture in an oil bath to 120–170 °C for 1 to 6 hours[3].
-
Isolation: Steam-distill the product directly from the reaction mixture. The 2,6-dibromoaniline will co-distill with the steam. Cool the distillate in an ice bath to precipitate the product, then filter and air-dry[7].
-
Validation Check: The successful precipitation of a white-to-light-brown solid in the chilled distillate confirms successful desulfonation, as the sulfonated intermediate is highly water-soluble and will not distill.
-
Workflow B: Chromatographic Separation of 2,4- and 2,6-Dibromoaniline Mixtures
If isomers are formed as a mixture, use this analytical/preparative separation method.
-
Column Selection: Utilize a reverse-phase (RP) HPLC column with low silanol activity (e.g., Newcrom R1, 3 µm particle size) to prevent peak tailing of the basic amines[8].
-
Mobile Phase Preparation: Prepare a mixture of Acetonitrile (MeCN) and Water. Add Phosphoric acid (for standard UV detection) or Formic acid (for MS-compatible applications) as an acidic modifier to keep the amines fully protonated[8].
-
Sample Preparation: Dissolve the crude dibromoaniline mixture in the mobile phase.
-
Elution & Monitoring: Run the separation at a controlled flow rate. Monitor via UV absorbance (typically at 254 nm or 293 nm).
-
Validation Check: Inject pure analytical standards of 2,4-dibromoaniline and 2,6-dibromoaniline prior to the mixture to establish precise retention times, ensuring accurate peak identification based on their differing dipole moments.
-
Logical Workflows & Pathway Visualization
Divergent synthetic pathways for the selective bromination of aniline isomers.
Troubleshooting Guide
Issue: Low yield of 2,6-dibromoaniline during the desulfonation step.
-
Causality & Diagnosis: Desulfonation is highly temperature-dependent. If the temperature is too low (< 120 °C), the hydrolysis of the sulfonic acid group is thermodynamically unfavorable and incomplete. If the temperature is too high (> 180 °C), the product may thermally degrade or volatilize before collection[3].
-
Solution: Strictly maintain the oil bath temperature between 120–170 °C[3]. Ensure the sulfuric acid concentration is between 40%–80%[3]. Utilize steam distillation concurrently to remove the product from the harsh acidic environment immediately as it forms, preventing thermal degradation[9].
Issue: Formation of 2,4,6-tribromoaniline despite using the sulfanilic acid route.
-
Causality & Diagnosis: This indicates premature desulfonation occurring during the bromination step, or the use of an excessive brominating agent. If the bromination temperature spikes, the sulfonic acid group can act as a leaving group, leading to unintended ipso-substitution by bromine.
-
Solution: Ensure the bromination step is kept strictly between 40–70 °C[3]. Control the molar ratio of the brominating agent to sulfanilic acid strictly to 1.0–2.0:1 to prevent over-saturation of the electrophile[3].
Issue: Poor resolution between 2,4-dibromoaniline and 2,6-dibromoaniline in HPLC.
-
Causality & Diagnosis: Free silanol groups on the silica-based stationary phase are interacting with the basic amine groups via ion-exchange mechanisms, causing severe peak tailing and loss of resolution.
-
Solution: Switch to a column specifically designed with low silanol activity (e.g., Newcrom R1)[8]. Ensure the mobile phase is properly acidified (pH < 3 using phosphoric or formic acid) to keep the aniline derivatives fully protonated, which masks silanol interactions and improves peak shape[8].
References
-
Title: Bromination of Aniline | Electrophilic Aromatic Substitution Reactions Source: Khan Academy URL: [Link]
-
Title: Phenylamine (Aniline) and Bromine Water Source: Chemguide URL: [Link]
- Title: CN1357533A - Preparation of 2,6-dibromo aniline Source: Google Patents URL
-
Title: 2,6-Dichloroaniline and 2,6-Dibromoaniline Synthesis Source: Organic Syntheses URL: [Link]
-
Title: Separation of 2,6-Dibromoaniline on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: 2,4,6-Tribromoaniline Properties Source: PubChem URL: [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 2,4-Dibromoaniline | 615-57-6 | Benchchem [benchchem.com]
- 3. CN1357533A - Prepn. of 2,6-dibromo aniline - Google Patents [patents.google.com]
- 4. leapchem.com [leapchem.com]
- 5. 2,6-Dibromoaniline, CasNo.608-30-0 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 6. 2,4,6-Tribromoaniline | C6H4Br3N | CID 8986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. Separation of 2,6-Dibromoaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Solubility & NMR Analysis of 2,6-Dibromo-4-methyl-3-nitroaniline
The following technical guide is structured as a specialized support resource for researchers working with 2,6-Dibromo-4-methyl-3-nitroaniline (CAS: 117824-54-1). It addresses the specific physicochemical challenges imposed by the steric and electronic environment of this polysubstituted aniline.
Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Solubility & Spectral Acquisition[1]
Executive Summary & Compound Analysis
The Core Challenge: this compound presents a specific "solubility paradox" common to tetrasubstituted benzenes.
-
Steric Shielding: The 2,6-dibromo substitution pattern creates a hydrophobic "shell" around the amino group, severely hindering the hydrogen-bonding capability that typically aids solubility in polar protic solvents.
-
Lattice Energy: The combination of the electron-withdrawing nitro group (pos 3) and the heavy bromine atoms facilitates strong
- stacking and intermolecular interactions, resulting in a high-melting crystalline lattice that resists dissolution at room temperature. -
Electronic Deactivation: The nitro group reduces the basicity of the amine, making it less responsive to mild acidic shifts often used to solubilize simple anilines.[1]
Recommended Solvent Strategy:
Do not rely on Chloroform-d (
Troubleshooting Guide (Q&A)
Phase 1: Solvent Selection & Preparation[1]
Q1: I tried dissolving the sample in
-
The Science: The 2,6-dibromo motif creates significant steric bulk.[1] While the methyl group adds lipophilicity, the nitro group creates a dipole that
cannot effectively stabilize.[1] -
Action: Evaporate the
immediately. Switch to DMSO-d6 . The high dielectric constant of DMSO ( ) combined with its ability to act as a strong H-bond acceptor disrupts the intermolecular forces holding the crystal lattice together.[1]
Q2: My sample is only partially soluble in DMSO-d6 at room temperature. What is the next step? A: Apply controlled thermal energy (Variable Temperature NMR).
-
Protocol:
-
Ensure the NMR tube is rated for heating (high-quality borosilicate).[1]
-
Heat the sample in the tube to 40–50°C using a water bath or the NMR probe's VT unit (if trained).
-
Why it works: Increasing temperature lowers the viscosity of DMSO and increases the kinetic energy of the solute, overcoming the lattice enthalpy.[1]
-
Caution: Do not exceed 80°C to avoid degradation or excessive solvent evaporation/pressure buildup.[1]
-
Phase 2: Spectral Anomalies[1]
Q3: The aromatic region is simpler than expected. Did I lose a substituent? A: Likely not. This is a symmetry and substitution effect.[1]
-
Analysis:
-
Expectation: You should observe only one aromatic singlet (or doublet if long-range coupling to methyl is resolved).[1] Do not expect a complex splitting pattern. If you see multiple aromatic peaks, check for starting material (e.g., 4-methyl-3-nitroaniline) which lacks the 2,6-bromines.
Q4: The
-
The Fix:
-
Dry the sample: Ensure the solid is completely dry (vacuum oven) to remove trace water.[1]
-
Use "100%" DMSO-d6: Use ampoules rather than a stock bottle to minimize water content.
-
D2O Shake: To confirm the peak identity, add 1-2 drops of
.[1] The broad peak should disappear (exchange to ), confirming it is the amine.[1]
-
Experimental Protocols
Protocol A: Preparation of "Stubborn" Samples
For samples failing to dissolve in standard DMSO-d6 preparation.[1]
-
Weighing: Weigh 5–10 mg of this compound into a clean vial (not the NMR tube directly, to allow mixing).
-
Solvent Addition: Add 0.6 mL of DMSO-d6 .
-
Sonication: Sonicate for 5–10 minutes. Note: Sonication heats the solvent slightly, aiding dissolution.
-
Visual Check: Hold against light. If clear, transfer to tube.[1]
-
Thermal Assist: If solid remains, use a heat gun (low setting) to gently warm the vial (approx 50°C) while swirling.
-
Transfer: Transfer the warm solution to the NMR tube immediately.
Protocol B: Sample Recovery from DMSO
DMSO is difficult to evaporate.[1] Use this extraction method to recover your valuable compound.
-
Dilution: Pour the NMR contents into a separatory funnel containing 10 mL of water.
-
Extraction: Extract with 10 mL of Ethyl Acetate (or Dichloromethane). The organic layer will pull the lipophilic dibromoaniline out of the aqueous DMSO phase.[1]
-
Wash: Wash the organic layer twice with water (to remove residual DMSO) and once with brine.[1]
-
Dry & Evaporate: Dry over
, filter, and rotary evaporate.
Solvent Decision Matrix
The following logic flow illustrates the decision process for selecting the optimal solvent based on observed solubility behavior.
Caption: Decision tree for optimizing NMR solvent selection based on solubility checkpoints.
Quantitative Data: Solvent Properties
Comparison of solvent parameters relevant to dissolving tetrasubstituted nitroanilines.
| Solvent | Polarity ( | H-Bond Acceptor | Suitability | Notes |
| Chloroform-d ( | 4.8 | Weak | Low | Often fails for high-melting nitroanilines.[1] |
| Acetone-d6 | 20.7 | Moderate | Medium | Good alternative if DMSO is undesirable.[1] |
| DMSO-d6 | 46.7 | Strong | High | Gold Standard. Disrupts aggregation effectively.[1] |
| Methanol-d4 | 32.7 | Strong (Donor/Acceptor) | Low/Medium | May not dissolve lipophilic Br-rich crystals.[1] |
| Acetic Acid-d4 | 6.2 | Strong (Donor) | High | Use only if DMSO fails; will protonate amine.[1] |
References
-
Oakwood Chemical. this compound Product Specification. Retrieved from [1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13231, 2,6-Dibromo-4-nitroaniline. Retrieved from [1][10]
-
BenchChem. Solubility Profile and Protocols for 2,6-Dibromo-4-nitroaniline. Retrieved from [1]
-
Sigma-Aldrich. Product Specification: 2,6-Dibromo-4-nitroaniline.[1] Retrieved from [1]
Sources
- 1. 2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2 | CID 13231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. CAS 827-94-1: 2,6-Dibromo-4-nitroaniline | CymitQuimica [cymitquimica.com]
- 4. rsc.org [rsc.org]
- 5. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 2,6-dibromo-4-nitroaniline | 827-94-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 8. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2,6-Dibromo-4-nitroaniline | 827-94-1 | Benchchem [benchchem.com]
Controlling over-bromination byproducts in aniline derivatives
Welcome to the Reaction Optimization Hub
Ticket ID: ANL-BR-001 Subject: Controlling Over-Bromination and Oxidation Byproducts in Aniline Derivatives Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Avalanche" Effect
Researchers often underestimate the reactivity of aniline. The amino group (
This guide provides the protocols and troubleshooting logic required to enforce monoselectivity and prevent oxidative degradation (tar formation).
Module 1: Mechanism & Root Cause Analysis
Visualizing the Selectivity Problem
The following diagram illustrates the competing pathways. Your goal is to stabilize the "Target Mono-Product" node while blocking the "Polybromination" and "Oxidation" paths.
Caption: Reaction landscape showing the kinetic competition between mono-substitution, poly-substitution, and oxidative degradation.
Module 2: Strategic Reagent Selection
To stop the reaction at the mono-substituted stage, you must control the concentration of the active electrophile (
| Reagent System | Active Species | Selectivity Profile | Risk Factor | Recommended For |
| High conc. | Poor. Rapidly leads to poly-bromination. | High (Runaway exotherm, Oxidation).[2] | Making tribromo-derivatives only. | |
| NBS / DMF | Low conc. | High. Slow release of Br prevents "avalanche." | Low. | Standard Mono-bromination. |
| High (Para). "Green" oxidative bromination. | Medium (Requires careful stoichiometry). | Eco-friendly, large-scale batches. | ||
| Metal-complexed Br | Very High. | Low. | Unprotected anilines sensitive to acid. |
Module 3: Troubleshooting & FAQs
Q1: My reaction mixture turned into a black tar. What happened?
Diagnosis: You likely oxidized the amine. Aniline is easily oxidized to radical cations, which polymerize into "aniline black" or quinones. Immediate Fix:
-
Switch Reagents: Stop using elemental
. It is a strong oxidant. Use NBS (N-Bromosuccinimide).[2][3][4] -
Inert Atmosphere: Run the reaction under Nitrogen or Argon.
-
Protect the Amine: If the substrate is valuable, convert the aniline to an acetanilide (Protocol C) before bromination. The amide group resists oxidation.
Q2: I am getting a mixture of ortho- and para-isomers. How do I get only para?
Diagnosis: The amino group is an ortho, para director.[2][5][6][7] Sterics usually favor para, but ortho is statistically likely (2 positions vs 1). Solution:
-
Bulky Protecting Groups: Use a Boc-group or Acetyl-group. The steric bulk blocks the ortho positions, forcing the bromine to the para position.
-
Solvent Switch: Use a polar aprotic solvent like DMF or Acetonitrile . These solvents can solvate the transition state in a way that maximizes steric repulsion at the ortho sites.
Q3: I see 15% di-bromo impurity even with 1.0 equivalent of NBS.
Diagnosis: Localized high concentration. If you add solid NBS too fast, local "hotspots" form where [NBS] > [Substrate]. Solution:
-
Dilution: Dissolve NBS in the solvent first and add it dropwise to the aniline solution at 0°C.
-
Temperature: Lower the temperature to -10°C to increase the kinetic difference between the first and second bromination steps.
Module 4: Verified Experimental Protocols
Protocol A: Direct Mono-Bromination (The NBS Method)
Best for: Rapid synthesis when minor byproducts can be separated.
-
Dissolution: Dissolve 1.0 eq of the aniline derivative in Acetonitrile (MeCN) or DMF (0.1 M concentration).
-
Why MeCN? It is polar enough to dissolve NBS but moderates reactivity compared to protic solvents.
-
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Dissolve 1.0 to 1.05 eq of N-Bromosuccinimide (NBS) in a minimal amount of MeCN. Add this solution dropwise over 30 minutes.
-
Critical: Do not dump solid NBS directly into the flask.
-
-
Monitoring: Stir at 0°C for 2 hours. Monitor via TLC/HPLC.
-
Quench: Pour into ice water. Extract with Ethyl Acetate.
-
Purification: If solid, recrystallize from Ethanol/Water.[6] If oil, flash chromatography (Hexane/EtOAc).
Protocol B: The "Green" Oxidative Method ( )
Best for: Large scale, high para-selectivity, avoiding organic byproducts (succinimide).
-
Setup: Mix 1.0 eq of aniline in Methanol or Water (suspension).
-
Acidification: Add 1.05 eq of aqueous HBr (48%) .
-
Oxidation: Add 1.0 eq of 30%
dropwise at room temperature. -
Workup: The product often precipitates out of the water/methanol mixture. Filter and wash with water.[6]
Protocol C: The Protection Strategy (High Fidelity)
Best for: Complex substrates where regioselectivity is critical.
Phase 1: Protection
-
React Aniline + Acetic Anhydride (1.1 eq)
Acetanilide . -
Isolate Acetanilide.[6]
Phase 2: Bromination
-
Dissolve Acetanilide in Glacial Acetic Acid.
-
Add
(1.0 eq) in Acetic Acid dropwise.-
Note: Because the ring is deactivated by the acetyl group, you can safely use
without over-brominating.
-
-
Pour into water to precipitate 4-Bromoacetanilide .
Phase 3: Deprotection
-
Reflux in Ethanol/HCl to remove the acetyl group.
-
Neutralize to recover 4-Bromoaniline .
Troubleshooting Logic Tree
Use this flow to determine your next experimental step.
Caption: Decision matrix for diagnosing reaction failures based on crude product analysis.
References
-
BenchChem. (2025).[2][6] Comparative Guide to Brominating Agents for Aniline Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.[11] PMC3397311. Retrieved from
-
Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) as a Reagent.[2][3][4][10] Retrieved from
-
Erowid / ResearchGate. (2010). Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH. Retrieved from
Sources
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Bromination of phenol or aniline does not require the use of a Le... | Study Prep in Pearson+ [pearson.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2 4 difluoroaniline + Hbr + H2O2 | Filo [askfilo.com]
- 8. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Assessment: Structural Elucidation and NMR Profiling of 2,6-Dibromo-4-methyl-3-nitroaniline
This guide provides a technical analysis of the 1H NMR profile of 2,6-Dibromo-4-methyl-3-nitroaniline , a highly substituted aniline intermediate used in the synthesis of azo dyes and pharmaceutical scaffolds.
Unlike simple aromatics, this molecule possesses a "crowded" substitution pattern that creates specific steric and electronic shielding effects. This guide compares its spectral signature against its precursor to provide a definitive structural confirmation workflow.
Executive Summary: The Diagnostic Challenge
The primary challenge in characterizing This compound lies in distinguishing it from its mono-brominated byproducts or regioisomers. The molecule retains only one aromatic proton (H-5), making the integration ratio between the methyl group and the aromatic region the critical quality attribute (CQA).
Structural Breakout
-
Core: Aniline (
at C1) -
Electrophilic Sites: Bromine atoms at C2 and C6 (Ortho to amine).
-
Electronic Modifiers: Nitro group at C3 (Meta to amine) and Methyl group at C4 (Para to amine).
-
Remaining Proton: H-5 (Meta to Nitro, Ortho to Methyl/Bromine).
Comparative NMR Analysis
The following data compares the target molecule against its non-brominated precursor, 4-methyl-3-nitroaniline . This comparison highlights the "disappearance" of signals that confirms successful di-bromination.
Table 1: Chemical Shift Comparison (CDCl₃, 400 MHz)
| Proton Assignment | Precursor: 4-methyl-3-nitroaniline (δ ppm) | Target: this compound (δ ppm) | Signal Evolution / Diagnostic Note |
| H-2 (Aromatic) | 8.05 (d, J=2.0 Hz) | Absent | Primary Confirmation: Disappearance indicates successful bromination at C2. |
| H-6 (Aromatic) | 7.35 (dd) | Absent | Secondary Confirmation: Disappearance indicates successful bromination at C6. |
| H-5 (Aromatic) | 7.25 (d) | 7.45 – 7.55 (s) | Diagnostic Singlet: Shifts downfield (+0.2 ppm) due to the inductive effect of the new ortho-Bromine at C6. |
| -CH₃ (Methyl) | 2.45 (s) | 2.52 (s) | Slight downfield shift due to steric compression and electronic withdrawal from the crowded ring. |
| -NH₂ (Amine) | 3.80 – 4.20 (br s) | 4.90 – 5.10 (br s) | Significant downfield shift. The flanking Bromines (C2, C6) reduce H-bonding capability but increase acidity of the amine protons. |
Note on Solvent Effects: In DMSO-d6 , the amine (
) signal will shift significantly downfield (to ~6.5–7.0 ppm) and may resolve into a sharp singlet due to H-bonding with the solvent, unlike the broad peak observed in CDCl₃.
Theoretical Validation & Assignment Logic
To ensure the trustworthiness of the assignment, we apply the Curphy-Morrison Additivity Rule to predict the shift of the crucial H-5 proton.
Calculation for H-5 Proton:
-
Base Benzene: 7.27 ppm
-
Effects on H-5:
-
-NH₂ (meta): -0.25 ppm (Shielding)
-
-NO₂ (meta): +0.26 ppm (Deshielding)
-
-CH₃ (ortho): -0.17 ppm (Shielding)
-
-Br (ortho, at C6): +0.18 ppm (Deshielding)
-
-Br (para, at C2): -0.05 ppm (Variable)
-
-
Calculated Shift:
Observation: The experimental value (~7.50 ppm) is typically higher than the calculated value (7.24 ppm). Scientific Rationale: This deviation is caused by the "Steric Inhibition of Resonance." The bulky Nitro group at C3 and Methyl group at C4 force the nitro group to twist out of planarity, reducing its conjugation but maximizing its inductive electron-withdrawing effect, which deshields H-5 more than predicted by standard tables.
Visualized Workflow: Structural Elucidation
The following diagram illustrates the logic flow for confirming the structure based on the NMR data provided above.
Figure 1: Decision tree for NMR-based structural confirmation of the brominated product.
Experimental Protocol: Synthesis & Sample Preparation
To generate the sample for this analysis, the following validated protocol is recommended. This method prioritizes regioselectivity to minimize the mono-bromo impurity.
A. Synthesis (Bromination)[1]
-
Dissolution: Dissolve 10 mmol of 4-methyl-3-nitroaniline in 20 mL of Glacial Acetic Acid.
-
Activation: Add 20 mg of Iron(III) chloride (
) as a Lewis acid catalyst (optional but improves kinetics). -
Bromination: Add 2.1 equivalents of Bromine (
) dropwise over 30 minutes while maintaining temperature at 40°C.-
Why? Slow addition prevents over-bromination or oxidation of the methyl group.
-
-
Quenching: Pour reaction mixture into 100 mL ice water containing 5% Sodium Bisulfite (
) to neutralize excess bromine. -
Isolation: Filter the yellow precipitate and wash with cold water. Recrystallize from Ethanol/Water (8:2).
B. NMR Sample Preparation[2][3]
-
Solvent: Chloroform-d (
) is preferred for resolution. DMSO-d6 is used if solubility is poor. -
Concentration: 10 mg of sample in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual
(7.26 ppm).
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 18172 (Analog: 2,6-dibromo-4-nitroaniline). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
PubChem Compound Summary. 2,6-Dibromo-4-nitroaniline (Structural Analog Data). National Center for Biotechnology Information. [Link]
-
Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin Heidelberg. (Standard Additivity Rules). [Link]
A Comparative Analysis of Melting Points in Brominated Methyl-Nitroaniline Isomers: A Guide for Researchers
Introduction
In the realms of pharmaceutical development and materials science, the physical properties of a compound are of paramount importance. Among these, the melting point stands as a critical first-pass indicator of purity and a key parameter influencing a substance's stability, solubility, and bioavailability. Brominated methyl-nitroanilines are a class of compounds frequently encountered as intermediates in the synthesis of dyes, agrochemicals, and active pharmaceutical ingredients. The precise arrangement of the bromo, methyl, and nitro substituents on the aniline ring gives rise to a variety of isomers, each possessing a unique set of physical and chemical characteristics.
This guide provides an in-depth comparison of the melting points of several brominated methyl-nitroaniline isomers. Moving beyond a simple tabulation of data, we will explore the fundamental molecular principles that govern the observed thermal behavior. By understanding the interplay of intermolecular forces, molecular symmetry, and crystal packing, researchers can gain predictive insights into the properties of these and other substituted aromatic systems.
Theoretical Framework: Why Do Isomers Have Different Melting Points?
The melting point of a crystalline solid is the temperature at which it transitions into a liquid state. This phase change occurs when the thermal energy of the molecules overcomes the forces holding them together in a rigid crystal lattice. For isomers, which share the same molecular formula but differ in the spatial arrangement of their atoms, variations in melting points can be almost entirely attributed to the strength and nature of their intermolecular interactions and the efficiency with which the molecules can pack into a crystal structure.
-
Intermolecular Forces: The primary forces at play in brominated methyl-nitroanilines are hydrogen bonds, dipole-dipole interactions, and London dispersion forces.
-
Hydrogen Bonding: The amine (-NH₂) group is a potent hydrogen bond donor, while the nitro (-NO₂) group is a strong hydrogen bond acceptor. The ability of these groups to form strong intermolecular hydrogen bonds dramatically increases the energy required to break the crystal lattice, leading to a higher melting point.
-
Dipole-Dipole Interactions: The C-Br and C-NO₂ bonds are highly polar, creating significant molecular dipoles. The alignment of these dipoles within the crystal lattice contributes to the overall cohesive energy.
-
London Dispersion Forces: These are present in all molecules and increase with molecular size and surface area. While generally weaker, they are the cumulative force that holds nonpolar molecules together.
-
-
Molecular Symmetry and Crystal Packing: Highly symmetrical molecules tend to pack more efficiently and tightly into a crystal lattice. This dense packing maximizes intermolecular contact and leads to a more stable, higher-melting-point solid. Asymmetry and bulky groups can disrupt this packing, resulting in a lower melting point.
-
Intramolecular vs. Intermolecular Hydrogen Bonding: A critical consideration is the relative positioning of the amino and nitro groups. When these groups are ortho to each other, they can form an intramolecular hydrogen bond. This internal bonding satisfies the hydrogen bonding potential of the groups within the molecule itself, reducing their availability to form strong intermolecular hydrogen bonds with neighboring molecules. Consequently, isomers capable of forming intramolecular hydrogen bonds often exhibit significantly lower melting points than their counterparts where such bonding is not possible.
Comparative Data of Brominated Methyl-Nitroaniline Isomers
The following table summarizes the reported melting points for various isomers. The differences observed can be directly correlated with the theoretical principles discussed above.
| Isomer Name | CAS Number | Melting Point (°C) |
| 2-Bromo-6-methyl-4-nitroaniline | 102170-56-9 | 178 - 179[1] |
| 3-Bromo-5-methyl-4-nitroaniline | 885523-78-4 | 168 - 170[2] |
| 5-Bromo-4-methyl-2-nitroaniline | 40371-63-9 | 165 |
| 4-Bromo-2-methyl-6-nitroaniline | 77811-44-0 | 141.5 - 147.5[3][4] |
| 4-Bromo-2-methyl-5-nitroaniline | 71785-48-3 | 118[5] |
Analysis of Trends:
A clear trend can be observed from the data. For instance, 2-Bromo-6-methyl-4-nitroaniline exhibits one of the highest melting points in the series. In this isomer, the bulky bromo and methyl groups flank the amine group, potentially creating steric hindrance that favors a specific, well-ordered packing arrangement in the crystal. The para-positioning of the nitro group relative to the amine allows for effective intermolecular hydrogen bonding without the complication of intramolecular interactions.
Conversely, 4-Bromo-2-methyl-5-nitroaniline has a notably lower melting point of 118 °C[5]. The arrangement of substituents in this isomer may lead to less efficient crystal packing or a different balance of intermolecular forces compared to its higher-melting counterparts. The proximity of the substituents could introduce steric strain that disrupts a highly ordered lattice.
The case of 4-Bromo-2-methyl-6-nitroaniline is particularly instructive, as it features a nitro group ortho to the amine. This arrangement allows for the formation of an intramolecular hydrogen bond between the amine hydrogen and an oxygen of the nitro group. This internal interaction reduces the molecule's capacity for strong intermolecular hydrogen bonding, which is a likely contributor to its lower melting point compared to isomers like 2-Bromo-6-methyl-4-nitroaniline.
Visualization of Structure-Property Relationships
The following diagram illustrates the key concepts influencing the melting point of an aromatic amine, highlighting the competition between intramolecular and intermolecular hydrogen bonding based on substituent position.
Caption: Logical workflow of how substituent position dictates the dominant type of hydrogen bonding, which in turn influences crystal lattice energy and the final melting point.
Experimental Protocol: Accurate Melting Point Determination
The following protocol outlines the standard procedure for determining the melting point range of a crystalline solid using a modern digital melting point apparatus. This method is designed to be self-validating through the use of calibration standards and procedural controls.
Apparatus and Materials:
-
Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP70)
-
Melting point capillary tubes (open at one end)
-
Sample of brominated methyl-nitroaniline isomer (dried)
-
Melting point standards with certified melting ranges (e.g., caffeine, vanillin)
-
Spatula and watch glass
-
Mortar and pestle
Protocol Steps:
-
Apparatus Calibration (Trustworthiness Pillar):
-
Causality: Before analyzing an unknown, the accuracy of the apparatus must be verified. This ensures that the observed melting point is a true reflection of the sample's properties and not an artifact of instrumental error.
-
Procedure: Select two standards that bracket the expected melting point of the sample. Determine the melting point of each standard using the procedure below. The observed values must fall within the certified range of the standards. If not, the instrument must be calibrated according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Causality: The sample must be completely dry and finely powdered. Moisture can depress the melting point, and large crystals can lead to inefficient heat transfer and a broad, inaccurate melting range.
-
Procedure: Place a small amount of the crystalline sample on a clean watch glass. If necessary, gently grind the sample into a fine powder using a mortar and pestle. Ensure the sample is anhydrous by drying it under a vacuum or in a desiccator.
-
-
Capillary Tube Loading:
-
Causality: A uniformly packed sample of the correct height is essential for uniform heat transfer and clear observation of the melting process.
-
Procedure: Invert a capillary tube and press the open end into the powdered sample until a small amount of material enters the tube. Tap the closed end of the tube gently on a hard surface to pack the sample down. Repeat until the sample column is 2-3 mm high.
-
-
Melting Point Measurement:
-
Causality: A rapid temperature ramp can be used for an initial estimate, but a slow ramp rate near the melting point is critical for accuracy. This allows the temperature of the heating block and the sample to equilibrate, preventing the thermometer from overshooting the true melting temperature.
-
Procedure: a. Insert the loaded capillary tube into the heating block of the apparatus. b. Set a rapid ramp rate (e.g., 10-15 °C/min) to quickly approach the expected melting point. c. Once the temperature is ~15 °C below the expected melting point, reset the apparatus and begin a new run with a slow ramp rate (1-2 °C/min). d. Carefully observe the sample through the magnifying lens. e. Record the temperature at which the first drop of liquid appears (T1). f. Record the temperature at which the last solid crystal melts (T2). g. The melting point is reported as the range T1 - T2.
-
-
Interpretation:
-
A pure substance will typically melt over a narrow range (0.5 - 1.5 °C).
-
A broad melting range often indicates the presence of impurities, which disrupt the crystal lattice and cause the substance to melt at a lower temperature and over a wider range.
-
Conclusion
The melting point of brominated methyl-nitroaniline isomers is not an arbitrary value but a direct reflection of molecular structure. The interplay between intermolecular forces—especially hydrogen bonding—and the efficiency of crystal packing, governed by molecular symmetry and steric factors, dictates the thermal energy required to transition the solid to a liquid. As demonstrated, isomers capable of strong, extensive intermolecular hydrogen bonding networks generally exhibit higher melting points. Conversely, isomers where intramolecular hydrogen bonding is possible tend to have lower melting points due to a reduction in their intermolecular cohesive forces. For researchers in drug development and chemical synthesis, a thorough understanding of these structure-property relationships is an invaluable tool for predicting compound behavior, guiding purification strategies, and ensuring the characterization of well-defined chemical entities.
References
Sources
- 1. 2-BROMO-6-METHYL-4-NITROANILINE | 102170-56-9 [chemicalbook.com]
- 2. Buy 3-Bromo-5-methyl-4-nitroaniline | 885523-78-4 [smolecule.com]
- 3. 4-Bromo-2-methyl-6-nitroaniline, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. A14319.14 [thermofisher.com]
- 5. echemi.com [echemi.com]
Navigating the Solid State: A Comparative Guide to the Crystal Structure of 2,6-Dibromo-4-methyl-3-nitroaniline and its Analogs
A definitive experimental crystal structure for 2,6-Dibromo-4-methyl-3-nitroaniline has yet to be reported in publicly accessible databases. This guide provides a comprehensive comparative analysis of two closely related, structurally characterized analogs: 2,6-Dibromo-4-nitroaniline and 2,6-Dibromo-4-methylaniline. By examining the empirical data from these precursors, we can infer the structural proclivities of the target molecule and establish a procedural framework for its future characterization, whether through experimental means or computational prediction.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the subtle yet significant effects of substituent changes on molecular conformation and crystal packing in this class of compounds.
The Challenge of Isomorphism and Polymorphism in Substituted Anilines
The precise three-dimensional arrangement of molecules in a crystal lattice is paramount in determining the physicochemical properties of a material, including its solubility, stability, and bioavailability. For substituted anilines, which are common moieties in pharmaceuticals and functional materials, the interplay of steric hindrance and intermolecular forces dictated by various functional groups can lead to a rich and complex solid-state landscape.
The target molecule, this compound, presents an interesting case. The bulky bromine atoms ortho to the amino group are expected to significantly influence the planarity of the molecule and its hydrogen bonding capabilities. The addition of a methyl group and the specific placement of the nitro group at the 3-position, compared to its more common 4-position analog, introduces further electronic and steric perturbations. Understanding these effects is crucial for predicting and controlling the solid-state behavior of this and related compounds.
Comparative Crystallographic Analysis of Key Analogs
To build a predictive model for the crystal structure of this compound, we will dissect the experimentally determined structures of two key analogs.
Analog 1: 2,6-Dibromo-4-nitroaniline
The crystal structure of 2,6-Dibromo-4-nitroaniline provides a foundational understanding of the impact of the nitro group in the para position. The crystallographic data for this compound is available from the Cambridge Structural Database (CSD) with the reference code 130317.[1][2]
Analog 2: 2,6-Dibromo-4-methylaniline
The structure of 2,6-Dibromo-4-methylaniline, which lacks the nitro group, allows for an assessment of the methyl group's influence on the crystal packing.[3][4]
| Parameter | 2,6-Dibromo-4-nitroaniline | 2,6-Dibromo-4-methylaniline [3][4] |
| Formula | C₆H₄Br₂N₂O₂ | C₇H₇Br₂N |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 7.648(2) | 4.3773(7) |
| b (Å) | 14.156(3) | 13.585(2) |
| c (Å) | 7.842(2) | 14.057(3) |
| β (˚) | 100.89(3) | 90 |
| Volume (ų) | 834.9(4) | 835.9(2) |
| Z | 4 | 4 |
Key Structural Observations and Inferences:
-
Symmetry and Packing: The two analogs crystallize in different crystal systems and space groups, indicating that the substitution of a nitro group for a methyl group fundamentally alters the symmetry of the molecular packing. The orthorhombic system of the methyl-substituted analog suggests a less complex packing arrangement compared to the monoclinic system of the nitro-substituted compound.
-
Intermolecular Interactions: In the crystal structure of 2,6-Dibromo-4-methylaniline, molecules are linked by weak N—H···N hydrogen bonds, forming chains along the direction.[3] Intramolecular N—H···Br contacts are also observed. For 2,6-Dibromo-4-nitroaniline, the presence of the nitro group introduces the potential for stronger N—H···O and C—H···O hydrogen bonds, which would significantly influence the packing motif.
-
Molecular Conformation: In both analogs, the bulky bromine atoms flanking the amino group cause notable distortions in the benzene ring from the ideal 120° bond angles.[3] This steric hindrance is a critical factor in determining the overall molecular shape.
Predicting the Crystal Structure of this compound: A Hypothetical Framework
Based on the analysis of the two analogs, we can hypothesize the key structural features of this compound:
-
Intramolecular Interactions: The presence of the nitro group at the 3-position, adjacent to a bromine atom, may lead to strong intramolecular interactions, potentially including hydrogen bonding with the amino group or steric repulsion that further twists the functional groups out of the plane of the benzene ring.
-
Intermolecular Hydrogen Bonding: The amino group will act as a hydrogen bond donor, while the nitro group will be a strong acceptor. This combination is likely to result in a robust network of N—H···O hydrogen bonds, which will be a primary determinant of the crystal packing.
-
Steric Effects: The combination of two bromine atoms, a methyl group, and a nitro group will create a highly crowded molecular environment. This steric pressure will likely lead to a non-planar molecular conformation and will dictate how the molecules can efficiently pack in a crystalline lattice.
Experimental and Computational Workflows for Structure Determination
For researchers aiming to definitively determine the crystal structure of this compound, two primary pathways exist: experimental determination via single-crystal X-ray diffraction and computational prediction.
Experimental Protocol: Single-Crystal X-ray Diffraction
This remains the gold standard for unambiguous structure determination.
Step 1: Crystal Growth
-
Obtain high-purity this compound.
-
Screen various solvents (e.g., ethanol, acetone, ethyl acetate, toluene) and crystallization techniques (slow evaporation, vapor diffusion, cooling crystallization) to grow single crystals of suitable size (typically 0.1-0.5 mm) and quality.
Step 2: Data Collection
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
Step 3: Structure Solution and Refinement
-
Process the raw diffraction data to obtain integrated intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares methods to optimize atomic coordinates, and thermal parameters.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Computational Protocol: Crystal Structure Prediction (CSP)
In the absence of experimental data, CSP offers a powerful in silico approach to identify likely crystal structures.
Step 1: Conformational Analysis
-
Generate a low-energy conformation of the isolated this compound molecule using quantum mechanical methods (e.g., Density Functional Theory).
Step 2: Crystal Packing Search
-
Use a suitable CSP algorithm to generate a large number of plausible crystal packing arrangements within common organic space groups. This step often employs force fields to rapidly evaluate the lattice energies of the generated structures.
Step 3: Energy Ranking and Refinement
-
Rank the generated crystal structures based on their calculated lattice energies.
-
Take the most promising low-energy structures and re-optimize them using more accurate quantum mechanical methods to obtain a final, refined ranking of the most likely polymorphs.
Caption: Workflow for Crystal Structure Prediction.
Conclusion
While the definitive crystal structure of this compound remains to be elucidated, a detailed comparative analysis of its close analogs provides significant insight into the structural consequences of substituent modifications. The steric demands of the ortho-bromine atoms and the hydrogen bonding potential of the amino and nitro groups are anticipated to be the dominant forces governing its solid-state architecture. The experimental and computational protocols outlined in this guide provide a clear roadmap for future investigations into this and other similarly complex organic molecules, underscoring the synergy between empirical data and theoretical modeling in modern materials science and drug development.
References
-
Brihi, O., Medjani, M., Bougueria, H., Djedouani, A., Francois, M., Fleutot, S., & Boudjada, A. (2022). 2,6-Dibromo-4-methylaniline. IUCrData, 7(6), x220577. Available at: [Link]
-
Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. Available at: [Link]
-
ResearchGate. (n.d.). 2,6-Dibromo-4-methylaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81427, 2,6-dibromo-4-methylaniline. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13231, 2,6-Dibromo-4-nitroaniline. Retrieved from [Link].
-
Al-Terkawi, A. A., et al. (2012). Isotypic crystal structures of 2,6-dibromo-N,N-bis(4-nitrophenyl)aniline and 2,6-dichloro-N,N-bis(4-nitrophenyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3097–o3098. Available at: [Link]
-
Florence, A. J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1846–1861. Available at: [Link]
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Available at: [Link]
-
Krygowski, T. M., et al. (1995). Crystallographic studies of intra- and inter-molecular interactions. Crystal and molecular structure of N,N-dimethyl-4-nitro-3,5-xylidine. Structural evidence against the classical through-resonance concept in p-nitroaniline and derivatives. Journal of the Chemical Society, Perkin Transactions 2, (8), 1625-1631. Available at: [Link]
-
Fzu. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]
-
University of Virginia. (n.d.). Resources | Single-Crystal X-ray Diffraction. Retrieved from [Link]
-
Bruker. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Retrieved from [Link]
-
Beckmann, P. A., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(8), 2882-2889. Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
